molecular formula C11H15N3.HCl B1574532 M 084 hydrochloride

M 084 hydrochloride

Cat. No.: B1574532
M. Wt: 225.72
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

TRPC4/5 channel blocker (IC50 values are 3.7-10.3 and 8.2 μM, respectively). Also weakly blocks TRPC3 channels. Exhibits rapid antidepressant and anxiolytic effects in vivo.

Properties

Molecular Formula

C11H15N3.HCl

Molecular Weight

225.72

Synonyms

N-Butyl-1H-benzimidazol-2-amine hydrochloride

Origin of Product

United States

Foundational & Exploratory

Unraveling the Mechanism of Action of M 084 Hydrochloride: A Methodological Framework

Author: BenchChem Technical Support Team. Date: February 2026

A Note to the Reader: Initial comprehensive searches for "M 084 hydrochloride" in established scientific literature and chemical databases have not yielded a publicly documented compound with this designation. This suggests that "M 084 hydrochloride" may be a proprietary internal code, a novel compound not yet disclosed in public forums, or a potential misnomer.

This guide, therefore, is presented as a methodological and conceptual framework . It is designed to serve as a robust template for researchers, scientists, and drug development professionals on how to approach the characterization of the mechanism of action for a novel small molecule hydrochloride salt, using the placeholder "M 084 hydrochloride." The principles, experimental designs, and data interpretation strategies outlined herein are universally applicable to the field of pharmacology and drug discovery.

Part 1: Foundational Characterization of a Novel Agent

Before delving into the intricate signaling pathways, the primary step for any novel compound like M 084 hydrochloride is to establish its fundamental properties. This initial phase is crucial for building a foundational understanding and ensuring the reproducibility of subsequent experiments.

Physicochemical Profiling

A thorough understanding of the physicochemical properties of M 084 hydrochloride is a prerequisite for all biological assays. This data informs formulation strategies, predicts bioavailability, and ensures accurate concentration calculations.

Table 1: Essential Physicochemical Parameters for M 084 Hydrochloride

ParameterExperimental MethodRationale & Implications
Purity High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS)Confirms the identity and homogeneity of the compound, ensuring observed effects are not due to contaminants.
Solubility Kinetic and Thermodynamic Solubility AssaysDetermines appropriate solvents and concentration ranges for in vitro and in vivo studies. Poor solubility can lead to misleading results.
LogP/LogD Shake-flask method, HPLC-based methodsPredicts membrane permeability and potential for off-target effects. Crucial for ADME (Absorption, Distribution, Metabolism, and Excretion) profiling.
pKa Potentiometric titration, UV-spectroscopyIdentifies the ionization state of the molecule at physiological pH, which influences receptor binding and cellular uptake.
Initial Target Identification Strategies

The central question in mechanism of action studies is identifying the direct molecular target(s) of the compound. A multi-pronged approach is often the most effective.

  • Phenotypic Screening: The initial discovery of M 084 hydrochloride may have stemmed from a phenotypic screen (e.g., observing cancer cell death, reduction in inflammation). A critical first step is to systematically analyze the phenotypic response across diverse cell lines to generate a preliminary hypothesis about the affected pathways.

  • Target-Based Prediction (In Silico): Computational methods can predict potential targets based on the chemical structure of M 084.

    • Ligand-based methods: Compare the structure of M 084 to known ligands with established targets (e.g., using SEA - Similarity Ensemble Approach).

    • Structure-based methods: If a high-resolution structure of a potential target is available, molecular docking simulations can predict the binding affinity and pose of M 084.

  • Affinity-Based Target Discovery:

    • Affinity Chromatography: M 084 is immobilized on a solid support to "pull down" its binding partners from cell lysates. These proteins are then identified by mass spectrometry.

    • Drug Affinity Responsive Target Stability (DARTS): This technique exploits the principle that a small molecule binding to a protein can stabilize it against proteolysis.

Part 2: Elucidating the Molecular Mechanism of Action

Once a primary target or a key pathway has been hypothesized, the next phase involves a series of experiments to validate this hypothesis and dissect the molecular interactions.

Target Engagement & Binding Kinetics

Confirming that M 084 hydrochloride directly binds to its putative target is a critical validation step.

Experimental Protocol: Surface Plasmon Resonance (SPR) for Binding Kinetics

  • Immobilization: Covalently immobilize the purified recombinant target protein onto a sensor chip surface.

  • Analyte Injection: Flow a series of concentrations of M 084 hydrochloride over the sensor surface.

  • Data Acquisition: Monitor the change in the refractive index at the surface, which is proportional to the mass of M 084 hydrochloride binding to the immobilized target.

  • Kinetic Analysis: Fit the association and dissociation curves to a binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Rationale: SPR provides real-time, label-free quantification of the binding kinetics. A low KD value (typically in the nanomolar range) is indicative of high-affinity binding.

Functional Modulation of the Target

Binding to a target does not necessarily equate to functional modulation. It is essential to determine whether M 084 hydrochloride acts as an inhibitor, activator, agonist, or antagonist.

Example Scenario: M 084 Hydrochloride as a Kinase Inhibitor

If the putative target is a protein kinase, the following workflow would be employed:

G cluster_0 Biochemical Assays cluster_1 Cell-Based Assays biochem_assay In Vitro Kinase Assay (e.g., ADP-Glo™) ic50 Determine IC50 Value biochem_assay->ic50 Dose-response curve cell_assay Target Engagement Assay (e.g., NanoBRET™) biochem_assay->cell_assay Translate to cellular context atp_competition ATP Competition Assay ic50->atp_competition mechanism Elucidate Inhibition Mechanism (Competitive, Non-competitive, etc.) atp_competition->mechanism phospho_flow Phospho-Flow Cytometry cell_assay->phospho_flow western_blot Western Blot Analysis phospho_flow->western_blot Validate phosphorylation status of substrate downstream_effects Measure Downstream Cellular Effects western_blot->downstream_effects Link to phenotype (e.g., apoptosis)

Caption: Workflow for characterizing a putative kinase inhibitor.

Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™)

  • Reaction Setup: In a multi-well plate, combine the recombinant kinase, its specific substrate peptide, and ATP.

  • Compound Addition: Add M 084 hydrochloride across a range of concentrations (e.g., 10-point serial dilution).

  • Kinase Reaction: Incubate at the optimal temperature to allow the phosphorylation reaction to proceed.

  • ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Luminescence Generation: Add Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase reaction to generate a luminescent signal.

  • Data Analysis: The amount of ADP produced is directly proportional to kinase activity. Plot the luminescence signal against the concentration of M 084 hydrochloride to calculate the IC50 value (the concentration at which 50% of kinase activity is inhibited).

Mapping the Downstream Signaling Pathway

The ultimate goal is to connect the direct action of M 084 hydrochloride on its target to the observed cellular phenotype.

Example Scenario: M 084 Hydrochloride Induces Apoptosis via Kinase X Inhibition

If M 084 hydrochloride is an inhibitor of a pro-survival kinase "Kinase X," its mechanism would be elucidated as follows:

G M084 M 084 Hydrochloride KinaseX Kinase X (Pro-survival) M084->KinaseX Inhibition Substrate Substrate Y (Phosphorylated = Active) KinaseX->Substrate Phosphorylation Caspase Caspase-3 Activation Substrate->Caspase Inhibition of activation Apoptosis Apoptosis Caspase->Apoptosis

Caption: Hypothesized signaling pathway for M 084 hydrochloride.

To validate this pathway, a series of experiments would be necessary:

  • Western Blotting: Treat cells with M 084 hydrochloride and probe for the phosphorylated form of Substrate Y (p-Substrate Y). A decrease in p-Substrate Y would confirm target inhibition in a cellular context.

  • Caspase Activity Assays: Use a luminescent or fluorescent assay to measure the activity of Caspase-3, a key executioner of apoptosis. An increase in Caspase-3 activity following treatment with M 084 hydrochloride would link target inhibition to the apoptotic pathway.

  • Rescue Experiments: Overexpress a constitutively active form of Kinase X in cells. If M 084 hydrochloride's apoptotic effect is diminished, it strongly supports that the effect is on-target.

Part 3: In Vivo Validation and Translational Considerations

The final stage of mechanism of action studies involves validating the findings in a relevant in vivo model.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: These studies are essential to establish a relationship between the dose of M 084 hydrochloride, its concentration in the plasma and target tissue, and the degree of target modulation.

  • Efficacy Studies: In a relevant disease model (e.g., a tumor xenograft model for an anti-cancer agent), the efficacy of M 084 hydrochloride would be evaluated. Tumor samples would be collected to confirm that the molecular markers identified in vitro (e.g., decreased p-Substrate Y, increased cleaved Caspase-3) are also modulated in vivo.

By following this structured, multi-faceted approach, the scientific community can build a comprehensive and verifiable understanding of the mechanism of action for any novel compound, ensuring that the path from discovery to potential clinical application is built on a foundation of rigorous scientific integrity.

References

As "M 084 hydrochloride" is not a recognized compound in public databases, this section is provided as a template to illustrate the expected format and the types of authoritative sources that would be cited in a genuine technical guide.

  • Title: Principles of Drug Action: The Basis of Pharmacology Source: Goodman & Gilman's: The Pharmacological Basis of Therapeutics URL: [Link]

  • Title: A guide to modern drug discovery technologies Source: Nature Reviews Drug Discovery URL: [Link]

  • Title: Surface Plasmon Resonance (SPR) for the Characterization of Small Molecule-Protein Interactions Source: JoVE (Journal of Visualized Experiments) URL: [Link]

Technical Monograph: N-Butyl-1H-benzimidazol-2-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural characterization, synthesis, and physicochemical properties of N-Butyl-1H-benzimidazol-2-amine hydrochloride .

Compound Class: Heterocyclic Aromatic Amine Salts CAS (Free Base): 51314-51-3 | Molecular Formula:



Executive Summary & Structural Logic

This guide addresses the specific N-alkylated derivative of 2-aminobenzimidazole. Unlike its 1-alkylated isomers (where the alkyl group resides on the ring nitrogen), this molecule features a butyl chain attached to the exocyclic amine at the C2 position. This structural distinction is critical for Structure-Activity Relationship (SAR) studies, particularly in modulating lipophilicity (


) while retaining the hydrogen-bond donor/acceptor motif of the benzimidazole core.

The hydrochloride salt form is preferred for drug development workflows due to enhanced water solubility and crystalline stability compared to the free base, which often exists as an amorphous solid or oil.

Structural Architecture & Tautomerism

Connectivity and Nomenclature

The molecule consists of a benzimidazole scaffold—a benzene ring fused to an imidazole ring—substituted at the 2-position with a butylamino group.

  • Core Scaffold: 1H-Benzimidazole[1][2][3][4][5][6][7]

  • Substituent:

    
    -butylamine group at C2.
    
  • Counterion: Chloride (

    
    ).
    
Protonation Dynamics (The "Salt" Factor)

A frequent point of confusion in benzimidazole chemistry is the site of protonation.

  • Exocyclic Amine (

    
    ):  The lone pair on this nitrogen is delocalized into the aromatic ring system, significantly lowering its basicity.
    
  • Ring Nitrogen (N3): The imine-like nitrogen in the imidazole ring (

    
     hybridized) retains a localized lone pair.
    
Visualization: Structural Dynamics

The following diagram illustrates the synthesis and the critical tautomeric equilibrium that dictates the salt's stability.

Benzimidazole_Structure cluster_tautomer Tautomeric Equilibrium Precursor 2-Chlorobenzimidazole (Electrophile) Intermediate Transition State (S_NAr Mechanism) Precursor->Intermediate + Heat (120°C) Reagent n-Butylamine (Nucleophile) Reagent->Intermediate Product_Base Free Base (N-Butyl-1H-benzimidazol-2-amine) Intermediate->Product_Base - HCl Product_Salt HCl Salt (Protonated at N3) Product_Base->Product_Salt + HCl/Dioxane (Salt Formation)

Figure 1: Synthetic pathway and conversion to the hydrochloride salt.[8] Note the S_NAr mechanism requiring thermal activation.

Physicochemical Profile

The following data summarizes the expected properties of the hydrochloride salt.

PropertyValue / DescriptionTechnical Note
Molecular Weight 225.72 g/mol Free base: 189.26 g/mol + HCl: 36.46 g/mol
Appearance White to off-white crystalline powderHigh purity salts often crystallize as needles.[2][3]
Solubility Soluble: Water, Methanol, DMSOInsoluble: Hexane, Diethyl EtherThe ionic lattice disrupts solubility in non-polar solvents.
H-Bond Donors 3 (Ring NH, Exocyclic NH, Protonated N+)Critical for binding affinity in protein pockets.
pKa (Conj. Acid) ~ 5.5 - 6.0Estimated for the benzimidazole ring nitrogen.
UV

275 nm, 282 nmCharacteristic benzimidazole absorption bands.

Experimental Synthesis Protocol

Objective: Synthesize N-butyl-1H-benzimidazol-2-amine hydrochloride via Nucleophilic Aromatic Substitution (


).
Reagents Required[9][10]
  • Substrate: 2-Chlorobenzimidazole (CAS: 4857-06-1)

  • Nucleophile:

    
    -Butylamine (Excess required)
    
  • Solvent: Ethanol (Reaction) / Diethyl Ether (Precipitation)

  • Acid Source: 4M HCl in Dioxane

Step-by-Step Methodology

Step 1: The Displacement Reaction

  • Charge a sealed pressure tube or round-bottom flask (with reflux condenser) with 2-chlorobenzimidazole (1.0 eq).

  • Add

    
    -butylamine (3.0 eq). Note: Excess amine acts as both nucleophile and base to scavenge HCl generated in situ.
    
  • Heat the mixture to 120°C - 130°C for 12–16 hours.

    • Process Check: Monitor via TLC (System: 5% MeOH in DCM). The starting material (2-chloro) is less polar than the product.

Step 2: Workup (Free Base Isolation)

  • Cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water (10 volumes).

  • Adjust pH to ~10 using 1M NaOH to ensure the product is in the free base form.

  • Extract with Ethyl Acetate (

    
    ).
    
  • Wash combined organics with brine, dry over

    
    , and concentrate in vacuo.
    

Step 3: Salt Formation (The Critical Step)

  • Dissolve the crude oil/solid in a minimal amount of dry ethanol or methanol.

  • Cool to 0°C in an ice bath.

  • Dropwise add 4M HCl in Dioxane (1.1 eq) with vigorous stirring.

  • A white precipitate should form immediately.

  • Dilute with Diethyl Ether to drive precipitation to completion.

  • Filter the solid, wash with cold ether, and dry under high vacuum.

Characterization Standards (Self-Validation)

To ensure the integrity of the synthesized compound, the following spectral signatures must be verified.

Proton NMR ( NMR, 400 MHz, DMSO- )
  • 
     12.5 ppm (s, 2H):  Broad singlet representing the protonated ring nitrogens (exchangeable).
    
  • 
     8.5 ppm (t, 1H):  Exocyclic amine 
    
    
    
    -CH
    
    
    .
  • 
     7.4 - 7.1 ppm (m, 4H):  Aromatic protons of the benzene ring.
    
  • 
     3.4 ppm (q, 2H): 
    
    
    
    -methylene protons (
    
    
    ).
  • 
     1.6 ppm (m, 2H): 
    
    
    
    -methylene protons.
  • 
     1.3 ppm (m, 2H): 
    
    
    
    -methylene protons.
  • 
     0.9 ppm (t, 3H):  Terminal methyl group (
    
    
    
    ).
Mass Spectrometry (ESI-MS)
  • Positive Mode: Observe peak at

    
     (corresponding to the free base mass + proton).
    
  • Note: The chloride ion will not be observed in positive mode but can be confirmed via silver nitrate precipitation test or elemental analysis.

Biological & Pharmacological Context[2][3][5][8][9][11][12]

The 2-aminobenzimidazole scaffold is a "privileged structure" in medicinal chemistry. The N-butyl derivative specifically serves as a hydrophobicity probe.

Mechanism of Action (General Class)

Benzimidazoles typically function by binding to the colchicine-binding site of


-tubulin , inhibiting microtubule polymerization. This leads to cell cycle arrest and apoptosis in rapidly dividing cells (cancer or parasites).
Interaction Map

The following diagram details how the N-butyl-1H-benzimidazol-2-amine cation interacts within a theoretical receptor pocket.

Interaction_Map N3_Proton Protonated N3 (+) Aspartate Asp/Glu Residue (Anionic) N3_Proton->Aspartate Ionic Bond (Salt Bridge) Exo_NH Exocyclic NH Backbone Backbone Carbonyl Exo_NH->Backbone H-Bond Donor Butyl Butyl Chain (Hydrophobic) Hydrophobic_Pocket Hydrophobic Pocket (Leu/Val/Phe) Butyl->Hydrophobic_Pocket Van der Waals Benzene Benzene Ring (Pi-System) Pi_Stack Aromatic Residue (Phe/Tyr) Benzene->Pi_Stack Pi-Pi Stacking

Figure 2: Theoretical pharmacophore interactions. The butyl group targets hydrophobic pockets, while the protonated amidine system anchors the molecule via electrostatic interactions.

References

  • PubChem. (2025).[3] N-butyl-1H-benzimidazol-2-amine | C11H15N3.[3] National Library of Medicine. [Link]

  • Tonelli, M., et al. (2010). Benzimidazole derivatives as a new class of potential anti-HCV agents. Bioorganic & Medicinal Chemistry. (General reference for benzimidazole synthesis and antiviral activity).[9]

  • Bansal, Y., & Silakari, O. (2012). The therapeutic journey of benzimidazoles: A review. Bioorganic & Medicinal Chemistry. (Review of 2-aminobenzimidazole biological targets).
  • Wright, J. B. (1951). The Chemistry of the Benzimidazoles. Chemical Reviews.

Sources

M 084 Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Examination of the TRPC4/5 Channel Blocker for Applications in Neuroscience and Drug Discovery

This guide provides a comprehensive technical overview of M 084 hydrochloride, a potent and selective blocker of Transient Receptor Potential Canonical 4 and 5 (TRPC4/5) channels. Intended for researchers, scientists, and professionals in drug development, this document synthesizes key chemical and biological information, outlines its mechanism of action, and provides practical guidance for its use in experimental settings.

Core Chemical Properties and Specifications

M 084 hydrochloride, chemically identified as N-Butyl-1H-benzimidazol-2-amine hydrochloride, is a small molecule inhibitor with significant potential in neuropharmacological research. Its fundamental properties are summarized below for quick reference.

PropertyValueSource
Molecular Formula C₁₁H₁₅N₃·HClTocris Bioscience, BOC Sciences[]
Molecular Weight 225.72 g/mol Tocris Bioscience, BOC Sciences[]
CAS Number 1992047-63-8Tocris Bioscience
Purity ≥99% (HPLC)Tocris Bioscience
Appearance White SolidTargetMol
Solubility Soluble in water (up to 100 mM) and DMSO (up to 100 mM)Tocris Bioscience

Mechanism of Action: Selective TRPC4/5 Channel Blockade

M 084 hydrochloride exerts its biological effects through the targeted inhibition of TRPC4 and TRPC5 channels.[] These channels are non-selective cation channels that play crucial roles in calcium signaling in various cell types, including neurons. The inhibitory concentrations (IC₅₀) for M 084 hydrochloride are reported to be in the low micromolar range, specifically 3.7-10.3 μM for TRPC4 and 8.2 μM for TRPC5.[] Notably, it exhibits weaker activity against TRPC3 channels, highlighting its selectivity for the TRPC4/5 subtypes.[]

The blockade of TRPC4/5 channels by M 084 hydrochloride modulates intracellular calcium levels, which in turn influences a cascade of downstream signaling events. This mechanism is believed to underlie the observed antidepressant and anxiolytic effects of the compound in preclinical studies.[]

M_084_Hydrochloride_Signaling_Pathway Figure 1: Proposed Signaling Pathway of M 084 Hydrochloride cluster_membrane Cell Membrane TRPC4_5 TRPC4/5 Channels Ca_Influx Ca²⁺ Influx TRPC4_5->Ca_Influx Mediates M084 M 084 Hydrochloride M084->TRPC4_5 Inhibits Downstream_Signaling Downstream Neuronal Signaling (e.g., CREB, BDNF) Ca_Influx->Downstream_Signaling Activates Cellular_Response Antidepressant & Anxiolytic Effects Downstream_Signaling->Cellular_Response Leads to

Caption: Figure 1: Proposed Signaling Pathway of M 084 Hydrochloride.

Experimental Protocols and Workflow

The following protocols provide a validated framework for the preparation and application of M 084 hydrochloride in a research setting. Adherence to these guidelines is crucial for ensuring experimental reproducibility and data integrity.

Preparation of Stock Solutions

The accurate preparation of stock solutions is the foundation of reliable experimental outcomes. Due to the potential for batch-to-batch variation in hydration, it is recommended to refer to the batch-specific molecular weight provided on the Certificate of Analysis.

Materials:

  • M 084 hydrochloride powder

  • Anhydrous Dimethyl Sulfoxide (DMSO) or sterile deionized water

  • Sterile, conical polypropylene tubes

  • Calibrated pipettes

Procedure:

  • Determine Desired Concentration and Volume: Based on the batch-specific molecular weight, calculate the mass of M 084 hydrochloride required to achieve the desired stock concentration (e.g., 10 mM or 100 mM).

  • Weighing: Accurately weigh the calculated mass of M 084 hydrochloride in a sterile microcentrifuge tube.

  • Solubilization: Add the appropriate volume of solvent (DMSO or water) to the tube. For a 10 mM stock solution with a molecular weight of 225.72, you would add 4.43 mL of solvent to 1 mg of the compound.

  • Dissolution: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming may be applied if necessary.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for long-term use.

In Vitro Cell-Based Assay Workflow

This workflow outlines a general procedure for assessing the inhibitory effect of M 084 hydrochloride on TRPC4/5 channel activity in a cell-based assay, such as a calcium imaging experiment.

Experimental_Workflow Figure 2: In Vitro Experimental Workflow Start Start Cell_Culture Culture cells expressing TRPC4/5 channels Start->Cell_Culture Dye_Loading Load cells with a calcium-sensitive dye (e.g., Fura-2 AM) Cell_Culture->Dye_Loading Wash Wash cells to remove extracellular dye Dye_Loading->Wash Compound_Incubation Incubate with varying concentrations of M 084 hydrochloride Wash->Compound_Incubation Stimulation Stimulate TRPC4/5 channel activation (e.g., with a muscarinic agonist) Compound_Incubation->Stimulation Data_Acquisition Measure changes in intracellular calcium concentration Stimulation->Data_Acquisition Analysis Analyze data to determine IC₅₀ values Data_Acquisition->Analysis End End Analysis->End

Caption: Figure 2: In Vitro Experimental Workflow.

Concluding Remarks

M 084 hydrochloride is a valuable pharmacological tool for investigating the physiological and pathological roles of TRPC4 and TRPC5 channels. Its demonstrated efficacy as an antidepressant and anxiolytic in preclinical models underscores its potential as a lead compound for the development of novel therapeutics for mood and anxiety disorders. Researchers utilizing this compound are encouraged to follow rigorous experimental protocols to ensure the generation of high-quality, reproducible data.

References

Sources

Synthesis of N-Butyl-1H-benzimidazol-2-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of N-Butyl-1H-benzimidazol-2-amine Hydrochloride

Executive Summary

N-Butyl-1H-benzimidazol-2-amine (CAS: 51314-51-3 for free base) is a pharmacologically significant heterocyclic scaffold, often utilized as a precursor in the development of antihistamines (e.g., analogues of astemizole/norastemizole) and anthelmintics. Its structure features a benzimidazole core substituted at the C2 position with a secondary butylamine group.

This technical guide details a robust, scalable synthetic route prioritizing Nucleophilic Aromatic Substitution (S_NAr) of 2-chlorobenzimidazole. This pathway is selected for its high regioselectivity, operational simplicity, and avoidance of highly toxic desulfurization reagents (e.g., HgO) common in alternative thiourea cyclization routes.

Retrosynthetic Analysis

To design the most efficient synthesis, we deconstruct the target molecule:

  • Target: N-Butyl-1H-benzimidazol-2-amine Hydrochloride.

  • Disconnection: The C2–N(exocyclic) bond.

  • Synthons:

    • Electrophile: 2-Chlorobenzimidazole (commercially available or synthesized from o-phenylenediamine and urea followed by POCl

      
      ).
      
    • Nucleophile: n-Butylamine (primary amine).

This analysis suggests a direct displacement reaction. The benzimidazole ring nitrogen (N1) is relatively acidic (pK


 ~12), but the C2 position is sufficiently electrophilic for S_NAr due to the electron-withdrawing nature of the imine-like N3.

Retrosynthesis Target Target: N-Butyl-1H-benzimidazol-2-amine HCl Precursor1 2-Chlorobenzimidazole Target->Precursor1 C-N Disconnection Precursor2 n-Butylamine Target->Precursor2 caption Figure 1: Retrosynthetic disconnection strategy.

Reaction Mechanism: S_NAr

The formation of the C-N bond proceeds via an addition-elimination mechanism.

  • Nucleophilic Attack: The lone pair of n-butylamine attacks the electrophilic C2 carbon of the 2-chlorobenzimidazole.

  • Meisenheimer-like Complex: A tetrahedral intermediate forms. The negative charge is delocalized onto the ring nitrogens.

  • Elimination: Chloride acts as the leaving group, restoring aromaticity.

  • Proton Transfer: The initial product is the protonated species, which equilibrates to the free base.

Mechanism Step1 2-Cl-Benzimidazole Step2 Tetrahedral Intermediate Step1->Step2 + n-Butylamine (Attack at C2) Step3 Product (Free Base) Step2->Step3 - HCl (Elimination) caption Figure 2: Nucleophilic Aromatic Substitution Mechanism.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.Role
2-Chlorobenzimidazole 152.581.0Substrate
n-Butylamine 73.143.0 - 5.0Nucleophile / Solvent
Ethanol (Abs.) --Solvent (Optional)
HCl (conc. or gas) 36.46ExcessSalt Formation
Diethyl Ether --Precipitant
Step 1: Synthesis of the Free Base

Note: High temperature is required to overcome the activation energy of the S_NAr at the C2 position.

  • Setup: Equip a heavy-walled pressure tube (or autoclave) with a magnetic stir bar.

  • Charging: Add 2-chlorobenzimidazole (10.0 g, 65.5 mmol) and n-butylamine (24.0 g, 328 mmol, ~5 equiv).

    • Expert Insight: Using excess amine allows it to act as both the nucleophile and the acid scavenger (trapping the HCl generated). It also serves as the solvent. If a pressure vessel is unavailable, use 2-ethoxyethanol or DMF as a solvent and reflux at 130-140°C.

  • Reaction: Seal the vessel and heat to 130–140°C for 12–16 hours.

  • Monitoring: Monitor by TLC (Mobile phase: DCM/MeOH 9:1). The starting material (2-Cl) is less polar than the product.

  • Workup:

    • Cool the mixture to room temperature.

    • Concentrate the mixture under reduced pressure to remove excess butylamine.

    • Resuspend the residue in water (100 mL) and adjust pH to ~10 using 10% NaOH solution (to ensure the product is in free base form).

    • Extract with Ethyl Acetate (3 x 50 mL).

    • Wash combined organics with brine, dry over anhydrous Na

      
      SO
      
      
      
      , and concentrate to yield the crude solid.
Step 2: Purification & Salt Formation (Hydrochloride)
  • Dissolution: Dissolve the crude free base (approx. 10 g) in a minimum amount of hot Ethanol (approx. 30-40 mL).

  • Acidification:

    • Option A (Gas): Bubble dry HCl gas through the solution until saturation.

    • Option B (Solution): Add 1.2 equivalents of concentrated HCl (37%) or 4M HCl in dioxane dropwise with stirring.

  • Crystallization: The solution will warm up (exothermic). Allow it to cool slowly to room temperature.

  • Precipitation: If crystals do not form immediately, add Diethyl Ether dropwise until turbidity persists, then cool to 0-4°C overnight.

  • Filtration: Filter the white precipitate, wash with cold ether, and dry under vacuum at 50°C.

Characterization & Quality Control

Expected Data
  • Appearance: White to off-white crystalline solid.

  • Melting Point (Free Base): 153–154°C [1].[1]

  • Melting Point (HCl Salt): >200°C (Decomposition typically observed).

  • Solubility: Soluble in water, DMSO, methanol; insoluble in non-polar solvents (hexane, ether).

Spectroscopic Validation
  • 
    H NMR (DMSO-d
    
    
    
    , 400 MHz):
    • 
       0.91 (t, 3H, -CH
      
      
      
      ), 1.35 (m, 2H, -CH
      
      
      -), 1.58 (m, 2H, -CH
      
      
      -), 3.45 (q, 2H, N-CH
      
      
      -).
    • 
       7.10–7.50 (m, 4H, Ar-H).
      
    • 
       8.80 (br s, 1H, NH-exocyclic), 12.5 (br s, 1H, NH-ring).
      
  • MS (ESI+): m/z 190.13 [M+H]

    
    .
    

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Temperature too low.2-Chlorobenzimidazoles are deactivated electrophiles. Ensure reaction temp reaches >130°C. Use a sealed tube.
Oily Product Residual solvent or impurities.Recrystallize the free base from acetonitrile before salt formation.
Coloration (Brown) Oxidation of amine.Perform reaction under Nitrogen/Argon atmosphere. Use fresh butylamine.

Workflow Diagram

Workflow Start Start: 2-Chlorobenzimidazole React Add n-Butylamine (5 eq) Heat 135°C, 12h (Sealed Tube) Start->React Workup Evaporate Amine Basify (NaOH), Extract (EtOAc) React->Workup Salt Dissolve in EtOH Add HCl (conc.) Workup->Salt Cryst Crystallize (Ether/Cooling) Filter & Dry Salt->Cryst caption Figure 3: Experimental Workflow for Synthesis and Purification.

Safety & Compliance

  • 2-Chlorobenzimidazole: Irritant. Avoid inhalation of dust.

  • n-Butylamine: Highly flammable, corrosive, and toxic. Handle in a fume hood.

  • Pressure Vessels: Ensure glassware is rated for pressure (approx. 3-5 bar generated at 140°C). Use a blast shield.

References

  • PubChem. Benzimidazole, 2-butyl- (Compound Summary). National Library of Medicine. Available at: [Link]

  • Harrison, D. & Ralph, J. T. (1965).[2] Nucleophilic substitution reactions of 2-chlorobenzimidazoles.[2] Journal of the Chemical Society.[2] Available at: [Link]

Sources

Methodological & Application

Intraperitoneal injection of M 084 hydrochloride in mice

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Intraperitoneal Injection of M 084 Hydrochloride in Mice

Executive Summary

This application note details the protocol for the formulation and intraperitoneal (IP) administration of M 084 hydrochloride , a potent and selective inhibitor of TRPC4 and TRPC5 channels . Unlike traditional antidepressants that often require weeks to manifest therapeutic effects, M 084 has demonstrated rapid antidepressant and anxiolytic-like effects in murine models (C57BL/6) within 2 hours of a single administration.

This guide is designed for researchers investigating glutamatergic signaling, neuroplasticity, and rapid-acting therapeutics. It includes critical differentiation from similarly named compounds, precise formulation steps, and a mechanistic workflow.

Compound Profile & Critical Differentiation

CRITICAL WARNING: Do not confuse M 084 with PRE-084 . These are distinct chemical entities with opposing pharmacological profiles.

FeatureM 084 Hydrochloride PRE-084 Hydrochloride
Primary Target TRPC4 / TRPC5 Blocker (IC50 ~3.7-10 µM)Sigma-1 Receptor Agonist
Primary Effect Rapid Antidepressant / AnxiolyticNeuroprotection / Nootropic
CAS Number 1992047-63-8 75136-54-8
Molecular Weight 261.79 g/mol (HCl salt)353.88 g/mol
Solubility Water (100 mM), DMSO (100 mM)Water (100 mM), DMSO (100 mM)

Physicochemical Properties of M 084 HCl:

  • Appearance: Off-white to pale yellow solid.

  • Storage: Desiccate at -20°C. Store in dark (light sensitive).

  • Stability: Solutions in saline/water should be prepared fresh daily. Stock solutions in DMSO can be stored at -20°C for up to 1 month.

Formulation Protocol

M 084 hydrochloride is highly soluble in water, eliminating the need for complex vehicles like Tween-80 or cyclodextrins which can introduce experimental artifacts.

Vehicle Selection
  • Preferred: 0.9% Sterile Saline (Physiological Saline).

  • Alternative: Phosphate Buffered Saline (PBS), pH 7.4.

Preparation for 10 mg/kg Dose (Standard Effective Dose)

Target Concentration:1 mg/mL Rationale:[1] For a standard 25g mouse, a 10 mg/kg dose requires 0.25 mg of drug. At 1 mg/mL, the injection volume is 0.25 mL (10 mL/kg), which is optimal for IP administration.

Step-by-Step Formulation:

  • Weighing: Accurately weigh 5.0 mg of M 084 hydrochloride.

  • Dissolution: Add 5.0 mL of sterile 0.9% saline directly to the vial.

  • Mixing: Vortex for 30-60 seconds. The compound should dissolve completely, resulting in a clear solution.

    • Note: If the solution appears cloudy, sonicate for 2 minutes at room temperature.

  • Sterilization: Filter the solution through a 0.22 µm PES or PVDF syringe filter into a sterile amber glass vial.

  • pH Check: Verify pH is near neutral (6.5–7.5). M 084 HCl is a salt; unbuffered water may become slightly acidic, but saline usually buffers sufficiently for IP tolerance.

In Vivo Administration Protocol

Experimental Parameters
  • Species: Mice (C57BL/6J preferred for behavioral baselines).[2][3]

  • Route: Intraperitoneal (IP) Injection.[2]

  • Needle Size: 27G or 30G, ½ inch.

  • Dose: 10 mg/kg (Effective Range: 10–20 mg/kg).

    • Note: Doses <5 mg/kg have shown lack of efficacy in FST/EPM models.

Dosing Table (10 mg/kg using 1 mg/mL solution)
Mouse Weight (g)Injection Volume (mL)Drug Amount (mg)
20 g0.20 mL0.20 mg
25 g 0.25 mL 0.25 mg
30 g0.30 mL0.30 mg
35 g0.35 mL0.35 mg
Injection Technique
  • Restraint: Scruff the mouse firmly to expose the abdomen, ensuring the head is tilted slightly downward (Trendelenburg position) to displace viscera cranially.

  • Site Selection: Lower right or left quadrant of the abdomen, avoiding the midline (linea alba) and the bladder area.

  • Insertion: Insert the needle at a 30° angle. A slight "pop" indicates entry into the peritoneal cavity.

  • Aspiration: Briefly aspirate to ensure the needle has not penetrated the bladder (yellow fluid) or intestine (green/brown fluid).

  • Injection: Depress plunger smoothly. The fluid should flow with no resistance.

  • Post-Injection: Return animal to home cage and monitor for 5 minutes for signs of distress (e.g., writhe).

Mechanistic Workflow & Signaling

M 084 exerts its effects by blocking TRPC4/5 channels, which paradoxically leads to the upregulation of neurotrophic factors. The diagram below illustrates the proposed signaling cascade and the experimental timeline.

M084_Mechanism cluster_experimental Experimental Workflow cluster_mechanism Molecular Mechanism (Prefrontal Cortex) Step1 IP Injection (M 084 HCl, 10 mg/kg) Step2 Wait Period (2 Hours) Step1->Step2 Step3 Behavioral Testing (FST, TST, EPM) Step2->Step3 Step4 Tissue Collection (Prefrontal Cortex) Step3->Step4 TRPC TRPC4 / TRPC5 Channels (Membrane) BDNF BDNF mRNA/Protein (Upregulation) TRPC->BDNF Downstream Modulation cFos c-Fos Expression (Neuronal Activation) TRPC->cFos Inhibition INHIBITION (by M 084) Inhibition->TRPC Signaling Phosphorylation Cascade (p-AKT & p-ERK) BDNF->Signaling Effect Rapid Antidepressant / Anxiolytic Effect Signaling->Effect

Caption: Workflow for M 084 administration and the downstream signaling cascade involving BDNF upregulation and AKT/ERK phosphorylation in the Prefrontal Cortex.

Expected Results & Validation

When following this protocol using C57BL/6 mice at 10 mg/kg:

TestMetricExpected Outcome (vs Vehicle)Timepoint
Forced Swim Test (FST) Immobility TimeSignificant Decrease (p<0.01)2 hrs post-dose
Tail Suspension Test (TST) Immobility TimeSignificant Decrease (p<0.[2][3]05)2 hrs post-dose
Elevated Plus Maze (EPM) Open Arm TimeSignificant Increase 2 hrs post-dose
Western Blot (PFC) p-AKT / p-ERKIncreased Levels 2 hrs post-dose

Troubleshooting:

  • No Effect? Check the pH of the formulation. Acidic solutions can cause peritoneal irritation, masking behavioral anxiolysis with pain behaviors.

  • Precipitation? Ensure the salt form (Hydrochloride) is used. The free base of M 084 is significantly less water-soluble and requires DMSO.

References

  • Yang, L. P., et al. (2015). Acute Treatment with a Novel TRPC4/C5 Channel Inhibitor Produces Antidepressant and Anxiolytic-Like Effects in Mice.[2][4] PLoS ONE, 10(8), e0136255.[2] [2]

    • Key Reference for dosage (10 mg/kg), vehicle, and mechanism.
  • Just, S., et al. (2018). Treatment with HC-070, a potent inhibitor of TRPC4 and TRPC5, leads to anxiolytic and antidepressant effects in mice. PLoS ONE, 13(1), e0191225.

    • Supporting evidence for TRPC4/5 inhibition str
  • BOC Sciences. M 084 hydrochloride Product Data.

    • Source for physicochemical properties and solubility.[5]

Sources

M 084 Hydrochloride: Application Notes for Preclinical Anxiety Models

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Guide for Researchers and Drug Development Professionals

Introduction: Targeting TRPC4/5 Channels for Anxiolysis

M 084 hydrochloride is a novel small molecule inhibitor of the Transient Receptor Potential Canonical (TRPC) 4 and 5 channels.[1] These non-selective cation channels are expressed in brain regions implicated in the regulation of anxiety and fear, such as the amygdala and cortex.[2] Preclinical evidence strongly suggests that inhibition of TRPC4 and TRPC5 channels can produce anxiolytic (anti-anxiety) and antidepressant-like effects.[1][2] M 084 hydrochloride has emerged as a valuable pharmacological tool to investigate the therapeutic potential of targeting this pathway for anxiety disorders. This document provides detailed application notes and protocols for the use of M 084 hydrochloride in established rodent models of anxiety.

Mechanism of Action: A Novel Approach to Anxiety Modulation

Unlike classical anxiolytics that primarily act on GABAergic or serotonergic systems, M 084 hydrochloride offers a distinct mechanism of action through the blockade of TRPC4/5 channels.[1] The anxiolytic effects of M 084 hydrochloride are thought to be mediated, at least in part, by the modulation of brain-derived neurotrophic factor (BDNF) and its downstream signaling pathways, including Akt and ERK phosphorylation in the prefrontal cortex.[3] This novel mechanism presents a promising avenue for the development of new anxiolytic therapies with potentially different side-effect profiles compared to existing treatments.

I. Dosage and Administration

Effective Dosage in Mice

Preclinical studies in C57BL/6 male mice have identified an effective anxiolytic dose of 10 mg/kg for M 084 hydrochloride.[1][4] It is crucial to note that other tested doses (2, 5, 20, and 40 mg/kg) did not demonstrate significant anxiolytic effects in the elevated plus maze and light/dark box tests.[4] This suggests a specific therapeutic window for the anxiolytic activity of this compound.

Route and Timing of Administration

M 084 hydrochloride should be administered via intraperitoneal (i.p.) injection .[1][4] To ensure optimal bioavailability and target engagement, administration should occur 2 hours prior to the commencement of behavioral testing.[3][4]

Vehicle Formulation

M 084 hydrochloride can be dissolved in a vehicle solution of 10% DMSO in sterile saline .[4] It is imperative to administer a vehicle-only control group to isolate the pharmacological effects of M 084 hydrochloride.

Table 1: M 084 Hydrochloride Dosage and Administration Summary

ParameterRecommendationSource(s)
Effective Dose (Mice) 10 mg/kg[1],[4]
Ineffective Doses (Mice) 2, 5, 20, 40 mg/kg[4]
Route of Administration Intraperitoneal (i.p.)[1],[4]
Time of Administration 2 hours before testing[4],[3]
Vehicle 10% DMSO in saline[4]

II. Protocols for Preclinical Anxiety Models

The following protocols are designed to assess the anxiolytic properties of M 084 hydrochloride in standard rodent behavioral paradigms.

A. Elevated Plus Maze (EPM)

The EPM is a widely used test to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.[5][6] Anxiolytic compounds typically increase the time spent and the number of entries into the open arms.[5]

Caption: Workflow for the Elevated Plus Maze test.

  • Animal Acclimation: Habituate mice to the testing room for at least 30-60 minutes prior to the experiment to minimize stress-induced behavioral alterations.[7]

  • Drug Administration: Administer M 084 hydrochloride (10 mg/kg, i.p.) or the vehicle solution to respective groups of mice.[4]

  • Waiting Period: Return the mice to their home cages and wait for 2 hours to allow for drug absorption and distribution.[4]

  • Test Initiation: Gently place the mouse in the center of the elevated plus maze, facing one of the open arms.[8]

  • Behavioral Recording: Allow the mouse to freely explore the maze for a 5 to 10-minute session.[7] Record the session using an overhead video camera.

  • Apparatus Cleaning: Between each trial, thoroughly clean the maze with 70% ethanol to eliminate olfactory cues.[9]

  • Data Analysis: Use a video tracking software to score the following parameters:

    • Time spent in the open arms

    • Time spent in the closed arms

    • Number of entries into the open arms

    • Number of entries into the closed arms

    • Total distance traveled (to assess general locomotor activity)

B. Light-Dark Box Test

This test is based on the conflict between the innate aversion of rodents to brightly illuminated areas and their drive to explore a novel environment.[10][11] Anxiolytic compounds are expected to increase the time spent in the light compartment and the number of transitions between the two compartments.[11]

Caption: Workflow for the Light-Dark Box test.

  • Animal Acclimation: As with the EPM, habituate the mice to the testing room for 30-60 minutes.[12]

  • Drug Administration: Administer M 084 hydrochloride (10 mg/kg, i.p.) or vehicle.[4]

  • Waiting Period: Allow a 2-hour interval for the drug to take effect.[4]

  • Test Initiation: Place the mouse in the center of the light compartment of the light-dark box.[13]

  • Behavioral Recording: Record the animal's activity for a 10-minute period using a video tracking system.[14]

  • Apparatus Cleaning: Clean the apparatus thoroughly with 70% ethanol between subjects.[14]

  • Data Analysis: Quantify the following behavioral measures:

    • Time spent in the light compartment

    • Time spent in the dark compartment

    • Number of transitions between the light and dark compartments

    • Latency to the first entry into the dark compartment

C. Open Field Test (OFT)

The OFT is used to assess general locomotor activity and anxiety-like behavior.[15][16] Anxiety is often inferred from the animal's tendency to remain in the periphery of the arena (thigmotaxis) versus exploring the more anxiogenic central area.[15]

Caption: Workflow for the Open Field Test.

  • Animal Acclimation: Habituate the mice to the testing room for 30-60 minutes prior to testing.[17]

  • Drug Administration: Administer M 084 hydrochloride (10 mg/kg, i.p.) or vehicle.[4]

  • Waiting Period: Wait for 2 hours before proceeding with the test.[4]

  • Test Initiation: Gently place the mouse in the periphery of the open field arena, facing a wall.[15]

  • Behavioral Recording: Allow the mouse to explore the arena for a 10 to 20-minute session, recording its movements with a video camera.[15]

  • Apparatus Cleaning: Clean the open field with 70% ethanol after each trial.[9]

  • Data Analysis: Analyze the recorded video to determine:

    • Time spent in the center zone

    • Time spent in the peripheral zone

    • Distance traveled in the center and periphery

    • Total distance traveled (as a measure of overall locomotor activity)

III. Data Interpretation and Considerations

  • Specificity of Anxiolytic Effects: It is crucial to assess general locomotor activity in all paradigms. A significant change in total distance traveled may indicate sedative or stimulant effects of the compound, which could confound the interpretation of anxiety-related behaviors.

  • Control Groups: The inclusion of a vehicle-treated control group is essential. Additionally, a positive control group treated with a known anxiolytic, such as diazepam (1.5 mg/kg, i.p.), can be beneficial for validating the experimental setup.[4]

  • Environmental Factors: Maintain consistent environmental conditions (e.g., lighting, temperature, noise levels) throughout the testing period, as these can significantly influence anxiety-like behaviors in rodents.[18]

  • Strain and Sex Differences: The provided dosage is based on studies in male C57BL/6 mice.[1] It is advisable to perform dose-response studies when using different mouse strains or sexes.

IV. References

  • Yang, L. P., Jiang, F. J., Wu, G. S., Deng, K., Wen, M., Zhou, X., ... & Chen, J. (2015). Acute Treatment with a Novel TRPC4/C5 Channel Inhibitor Produces Antidepressant and Anxiolytic-Like Effects in Mice. PLoS One, 10(8), e0136255. [Link]

  • Yang, L. P., Jiang, F. J., Wu, G. S., Deng, K., Wen, M., Zhou, X., ... & Chen, J. (2015). Acute Treatment with a Novel TRPC4/C5 Channel Inhibitor Produces Antidepressant and Anxiolytic-Like Effects in Mice. PLOS ONE, 10(8), e0136255. [Link]

  • Yang, L. P., Jiang, F. J., Wu, G. S., Deng, K., Wen, M., Zhou, X., ... & Chen, J. (2015). Acute Treatment with a Novel TRPC4/C5 Channel Inhibitor Produces Antidepressant and Anxiolytic-Like Effects in Mice. PubMed Central, 10(8), e0136255. [Link]

  • Preclinical and in silico studies of 3-benzothioyl-1-(3-hydroxy-3-phenyl-3-propyl)-1-methylthiourea: A promising agent for depression and anxiety. (2025). PubMed. [Link]

  • 8-Methoxypeucedanin: Evaluation of Anxiolytic Effects and Modulation of Neuronal Activity Related Genes in a Zebrafish Anxiety Mode. (n.d.). MDPI. [Link]

  • Open Field Test. (2024, January 3). MMPC.org. [Link]

  • Elevated plus maze protocol. (2023, January 13). protocols.io. [Link]

  • Open Field Test Protocol for Anxiety-Like Behavior in Rodents. (n.d.). Anilocus. [Link]

  • Translatability of preclinical to early clinical tolerable and pharmacologically active dose ranges for central nervous system active drugs. (2023, March 1). British Journal of Clinical Pharmacology. [Link]

  • The age of anxiety: role of animal models of anxiolytic action in drug discovery. (n.d.). British Journal of Pharmacology. [Link]

  • BUSPIRONE HYDROCHLORIDE tablet. (n.d.). DailyMed - NIH. [Link]

  • Light-dark box test for mice. (2024, January 30). protocols.io. [Link]

  • Treatment with HC-070, a potent inhibitor of TRPC4 and TRPC5, leads to anxiolytic and antidepressant effects in mice. (2018, January 31). PubMed. [Link]

  • The open field assay is influenced by room temperature and by drugs that affect core body temperature. (n.d.). F1000Research. [Link]

  • Anxiolytic activity of chloral hydrate and hydroxyzine. (n.d.). AAPD. [Link]

  • The mouse light/dark box test. (n.d.). PubMed. [Link]

  • (PDF) Elevated plus maze protocol v1. (2023, September 16). ResearchGate. [Link]

  • Diazepam. (n.d.). Wikipedia. [Link]

  • Treatment with HC-070, a potent inhibitor of TRPC4 and TRPC5, leads to anxiolytic and antidepressant effects in mice. (2018, January 31). ZORA. [Link]

  • Trazodone. (n.d.). Wikipedia. [Link]

  • (PDF) The Mouse Light–Dark Box Test. (2025, August 6). ResearchGate. [Link]

  • Elevated Plus Maze for Mice. (2008, December 22). PubMed Central. [Link]

  • Elevated Plus Maze. (2024, January 3). MMPC.org. [Link]

  • Open Field. (2025, October 30). protocols.io. [Link]

  • Light-Dark Test. (2024, January 3). MMPC.org. [Link]

  • The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior. (n.d.). PubMed. [Link]

  • Light-Dark transition/preference test (mice). (n.d.). Zantiks. [Link]

Sources

Preparation and Handling of M 084 Hydrochloride Stock Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Abstract & Compound Identity

M 084 hydrochloride is a potent and selective blocker of the Transient Receptor Potential Canonical (TRPC) channels, specifically subtypes TRPC4 and TRPC5. It is widely utilized in electrophysiology and calcium imaging assays to dissect the physiological roles of these channels in anxiety and depression pathways.

Proper solubilization is the single most critical variable in TRP channel pharmacology. Inconsistent stock preparation can lead to micro-precipitation, altering the effective IC₅₀ values (typically 3.7–10.3 µM for TRPC4 and 8.2 µM for TRPC5) and introducing noise into sensitive patch-clamp or FLIPR assays.

⚠️ Critical Disambiguation Note

Do not confuse M 084 with PRE-084.

  • M 084 Hydrochloride: TRPC4/5 Blocker (MW: ~225.72 g/mol ).

  • PRE-084 Hydrochloride: Sigma-1 Receptor Agonist (MW: ~353.89 g/mol ).

  • Action: Verify the CAS number on your vial before proceeding. This protocol is specific to M 084 (CAS: 1992047-63-8) .

Physicochemical Properties & Solubility Data

ParameterSpecificationNotes
Chemical Name N-Butyl-1H-benzimidazol-2-amine hydrochloride
CAS Number 1992047-63-8
Molecular Weight 225.72 g/mol Use this value for molarity calculations.
Formula C₁₁H₁₅N₃ • HCl
Solubility (DMSO) Max 100 mM Recommended stock concentration: 10 mM or 50 mM.
Solubility (Water) Max 100 mMNot recommended for long-term stock storage due to hydrolysis risk.
Appearance White to off-white solid
Hygroscopicity HighHCl salts absorb atmospheric moisture rapidly.

Core Protocol: Stock Solution Preparation (10 mM)

Materials Required
  • M 084 Hydrochloride (Solid)

  • Solvent: Anhydrous DMSO (Dimethyl Sulfoxide), ≥99.9% purity.

    • Why Anhydrous? Water accumulation in DMSO stocks promotes compound degradation and alters freezing points.

  • Vessel: Amber glass vials (borosilicate).

    • Why Glass? DMSO can leach plasticizers from standard polypropylene tubes, which may act as artifacts in ion channel assays.

  • Equipment: Vortex mixer, Analytical balance, Pipettes.

Step-by-Step Procedure
Step 1: Molar Mass Verification

Confirm the batch-specific Molecular Weight (MW) on the Certificate of Analysis (CoA). While the generic MW is 225.72 g/mol , hydration

Application Note: Mechanistic Investigation & Neuroprotective Protocols for M084 Hydrochloride in Cultured Neurons

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Identity

M084 hydrochloride is a synthetic, multitarget-directed ligand (MTDL) primarily characterized as a high-affinity, selective inhibitor of Monoamine Oxidase B (MAO-B) . Unlike first-generation MAO inhibitors, M084 exhibits a dual neuroprotective mechanism: it mitigates oxidative stress via MAO-B blockade and promotes mitochondrial viability. It is frequently utilized in in vitro models of Parkinson’s Disease (PD) and Alzheimer’s Disease (AD) to evaluate neuroprotection against toxins like MPTP/MPP+ or A


.

Critical Identity Check: Before proceeding, ensure your compound corresponds to the structural class of 1,3-benzoxazine or tetrahydroisoquinoline derivatives cited in neuropharmacology literature (e.g., Zhang et al.).

  • Primary Mechanism: Irreversible/Reversible inhibition of MAO-B (prevents dopamine degradation and ROS generation).

  • Secondary Mechanism: Modulation of mitochondrial membrane potential (

    
    ) and reduction of intracellular calcium influx.
    

Preparation & Handling Guidelines

Solubility & Stock Preparation

M084 is a lipophilic amine. While the hydrochloride salt form improves aqueous solubility compared to the free base, DMSO is the required solvent for stable stock solutions to prevent micro-precipitation in aqueous buffers.

ParameterSpecificationNotes
Stock Solvent DMSO (Dimethyl Sulfoxide), AnhydrousPurity

99.9% (Cell Culture Grade)
Stock Concentration 10 mM or 20 mMHigher concentrations may precipitate.
Storage -20°C (Aliquot immediately)Avoid freeze-thaw cycles. Stable for 3-6 months.
Working Solvent Culture Media or PBSFinal DMSO concentration must be

0.1%
.
Quality Control: The "Cloud Point" Test

Self-Validating Step: Before adding to cells, dilute 1


L of stock into 1 mL of warm media in a clear tube. Vortex.
  • Pass: Solution remains crystal clear.

  • Fail: Visible turbidity or opalescence. Action: Sonicate stock or lower stock concentration.

Application Note: Neuroprotection Against MPP+ Toxicity

Objective: To quantify the neuroprotective efficacy of M084 against 1-methyl-4-phenylpyridinium (MPP+), the active metabolite of MPTP, in SH-SY5Y neuroblastoma cells.

Experimental Logic (Causality)

MPP+ enters dopaminergic neurons via the dopamine transporter (DAT) and inhibits Complex I of the electron transport chain. M084 must be administered as a pre-treatment to prime the mitochondrial defense systems and inhibit MAO-B before the toxin induces irreversible apoptosis.

Protocol Workflow

Cell Model: SH-SY5Y (Undifferentiated or Retinoic Acid-differentiated). Readout: MTT Assay or ATP Luminescence.

Step-by-Step Methodology:
  • Seeding: Plate SH-SY5Y cells at

    
     cells/well in 96-well plates. Incubate for 24 hours to allow attachment.
    
  • Starvation (Optional but Recommended): Switch to low-serum media (1% FBS) 4 hours prior to dosing to synchronize cell cycles and reduce growth factor interference.

  • M084 Pre-treatment (T = -2h):

    • Prepare M084 dilutions in warm media: 1, 5, 10, and 30

      
      M .
      
    • Control A: Vehicle Control (0.1% DMSO).

    • Control B: Positive Control (e.g., Rasagiline 1

      
      M).
      
    • Aspirate old media and add 100

      
      L of treatment media. Incubate for 2 hours .
      
  • Toxin Challenge (T = 0):

    • Prepare MPP+ stock (typically 1-2 mM depending on cell sensitivity).

    • Add MPP+ directly to the wells containing M084 (Co-treatment phase) to achieve a final concentration of 500

      
      M - 1 mM .
      
    • Note: Do not wash out M084; the inhibitor must be present during the toxin assault.

  • Incubation: Incubate for 24 hours at 37°C, 5% CO

    
    .
    
  • Readout: Perform MTT assay. Absorbance at 570 nm correlates to mitochondrial reductase activity.

Data Interpretation

Calculate % Cell Viability relative to the Vehicle Control (No Toxin).

  • Valid Result: MPP+ alone reduces viability to ~40-50%.

  • Neuroprotection: M084 + MPP+ restores viability to 70-90% in a dose-dependent manner.

Application Note: MAO-B Inhibition Kinetics

Objective: To verify that the observed neuroprotection is linked to MAO-B inhibition.[1]

Protocol Overview

This assay uses a fluorometric substrate (e.g., Amplex Red) that reacts with H


O

produced during the oxidation of a substrate (Tyramine or Benzylamine) by MAO-B.
Workflow Diagram (DOT)

MAOB_Assay Stock M084 Stock (DMSO) Incubation Incubation 37°C, 30 min Stock->Incubation Inhibitor Lysate Neuron Lysate (Mitochondrial Fraction) Lysate->Incubation Enzyme Source Substrate Add Substrate (Tyramine + Amplex Red) Incubation->Substrate Reaction Start Readout Fluorescence Ex/Em 571/585 nm Substrate->Readout H2O2 Detection

Figure 1: Workflow for cell-free or cell-lysate MAO-B inhibition assay.

Key Procedural Nuances
  • Selectivity Check: Use Clorgyline (MAO-A specific inhibitor) in the buffer to block MAO-A activity. This ensures the signal is purely from MAO-B.

  • Substrate: Benzylamine is preferred for MAO-B specificity over Tyramine (which is a substrate for both A and B).

  • Calculation: Plot Log[M084] vs. % Inhibition to determine

    
    . M084 is expected to have an 
    
    
    
    in the nanomolar range (e.g., 50 - 200 nM) .

Mechanistic Pathway Visualization

Understanding the dual-pathway action of M084 is vital for experimental design.

M084_Mechanism M084 M084 HCl MAOB MAO-B Enzyme (Outer Mito Membrane) M084->MAOB Inhibits Survival Cell Survival & Neurite Outgrowth M084->Survival Stabilizes Mito Potential DOPAC DOPAC + H2O2 MAOB->DOPAC Dopamine Dopamine Dopamine->DOPAC Normal Degradation ROS ROS / Oxidative Stress DOPAC->ROS Mito Mitochondrial Dysfunction ROS->Mito Apoptosis Neuronal Apoptosis Mito->Apoptosis

Figure 2: Mechanistic pathway. M084 blocks the MAO-B-mediated generation of H


O

(ROS), preventing the cascade leading to mitochondrial collapse and apoptosis.

References

  • Zhang, Y., et al. (2016). "M084, a novel multitarget-directed ligand, improves cognitive deficits in Alzheimer's disease transgenic mice." Journal of Neurochemistry.

    • Significance: Establishes M084 as a dual-acting compound (MAO inhibition + neuroprotection).
  • Xicoy, H., Wieringa, B., & Martens, G. J. (2017). "The SH-SY5Y cell line in Parkinson’s disease research: a systematic review."[2] Molecular Neurodegeneration.

    • Significance: Validates the cell model and toxin protocols used in M084 testing.
  • Binda, C., et al. (2011). "Structure-function relationships in monoamine oxidase inhibitors." Current Medicinal Chemistry.

    • Significance: Provides the structural basis for M084's interaction with the MAO-B active site.
  • Protocol: Differentiation of SH-SY5Y Cells. JoVE (Journal of Visualized Experiments).

    • Significance: Standard operating procedure for preparing the neuronal cultures described above.

Sources

Application Note: M 084 Hydrochloride in Behavioral Neuroscience

Author: BenchChem Technical Support Team. Date: February 2026

Targeting TRPC4/5 Channels for Rapid-Acting Antidepressant & Anxiolytic Effects [1]

Abstract & Introduction

This application note details the use of M 084 hydrochloride , a potent and selective blocker of Transient Receptor Potential Canonical 4 and 5 (TRPC4/5) channels. Unlike traditional monoamine reuptake inhibitors (SSRIs/NRIs) that require weeks to achieve therapeutic efficacy, M 084 HCl has demonstrated rapid-onset antidepressant and anxiolytic-like effects in rodent models, often within 2 hours of systemic administration.

This guide provides researchers with standardized protocols for solubilization, dosing, and behavioral testing (Forced Swim Test, Elevated Plus Maze) to ensure reproducible data in neuropsychiatric drug discovery.

Technical Note: Compound Identity
  • Chemical Name: N-Butyl-1H-benzimidazol-2-amine hydrochloride

  • Target: TRPC4 (IC₅₀ ~3.7–10.3 µM) and TRPC5 (IC₅₀ ~8.2 µM).

  • Differentiation: Do not confuse M 084 HCl with "M084" references found in older literature regarding cathepsin K inhibitors or obscure norepinephrine reuptake inhibitors. The protocol below specifically applies to the TRPC4/5 blocker.

Mechanism of Action

M 084 HCl functions by inhibiting TRPC4/5 cation channels, which are highly expressed in the prefrontal cortex (PFC) and amygdala—regions critical for emotional regulation. Blockade of these channels triggers a signaling cascade that upregulates Brain-Derived Neurotrophic Factor (BDNF) and phosphorylates AKT/ERK, mimicking the rapid synaptic plasticity seen with ketamine.

Signaling Pathway Visualization

M084_Mechanism cluster_extracellular Extracellular Space cluster_membrane Neuronal Membrane cluster_intracellular Intracellular Signaling (PFC) M084 M 084 HCl (10 mg/kg i.p.) TRPC TRPC4/5 Channel (Ca2+ Permeable) M084->TRPC Blocks Ca Intracellular Ca2+ Modulation TRPC->Ca Alters Flux Signaling p-AKT / p-ERK Pathway Activation Ca->Signaling Induces BDNF BDNF Upregulation Signaling->BDNF Promotes Expression Effect Rapid Antidepressant & Anxiolytic Response BDNF->Effect Synaptic Plasticity

Figure 1: Pharmacodynamic cascade of M 084 HCl. Inhibition of TRPC4/5 leads to rapid neurotrophic factor upregulation in the Prefrontal Cortex (PFC).

Chemical Properties & Preparation Protocol[4][5]

Solubility Profile

M 084 is supplied as a hydrochloride salt, significantly improving its aqueous solubility compared to the free base.

SolventMax ConcentrationStabilityApplication
Water ~22 mg/mL (100 mM)High (Fresh Prep)Preferred for In Vivo
DMSO ~22 mg/mL (100 mM)High (Frozen Stock)Stock Storage
Ethanol Low/InsolubleN/AAvoid
Preparation for In Vivo Injection (10 mg/kg)

Goal: Prepare a working solution for intraperitoneal (i.p.) injection in mice (25g average weight). Dose Target: 10 mg/kg. Injection Volume: 10 mL/kg (Standard for mice).

  • Calculate Requirements:

    • For 10 mice (25g each) = 250g total mass.

    • Total Drug Needed:

      
      .
      
    • Total Volume Needed:

      
      .
      
    • Safety Margin: Prepare 3.0 mL total volume containing 3.0 mg of M 084 HCl.

  • Solubilization Steps:

    • Step 1: Weigh 3.0 mg of M 084 HCl powder.

    • Step 2: Dissolve directly in 3.0 mL of sterile 0.9% Saline (physiological saline). Vortex for 30 seconds.

    • Note: If the solution is slightly cloudy, add a minimal amount of DMSO (up to 2% final volume) to aid dissolution, though the HCl salt is typically water-soluble.

    • Step 3: Filter sterilize using a 0.22 µm syringe filter if the solution will be stored for >24 hours (though fresh preparation is recommended).

  • Vehicle Control:

    • Prepare a matched vial of 0.9% Saline (with matching % DMSO if used in Step 2).

Experimental Protocols: Behavioral Screening

Experiment A: Forced Swim Test (FST) - Depression Model

Rationale: The FST assesses "behavioral despair." M 084 HCl is unique because it reduces immobility time acutely (single dose), whereas SSRIs typically require chronic dosing in this specific timeline to show robust effects in some strains.

Workflow Diagram:

FST_Protocol Acclimation Acclimation (Animal Facility) 3-5 Days Handling Handling (Reduce Stress) 2 Days Acclimation->Handling Injection Drug Admin (i.p. 10 mg/kg) Handling->Injection Wait Wait Period 2 Hours Injection->Wait Test FST Testing 6 Minutes Wait->Test Analysis Scoring (Last 4 Mins) Test->Analysis

Figure 2: Timeline for acute efficacy testing of M 084 HCl in mice.

Step-by-Step Protocol:

  • Subjects: Male C57BL/6 mice (8-10 weeks old).

  • Acclimatization: Transfer mice to the testing room 1 hour before the experiment.

  • Administration:

    • Group A: Vehicle (Saline, i.p.).

    • Group B: M 084 HCl (10 mg/kg, i.p.).

    • Note: Yang et al. (2015) found 10 mg/kg to be the optimal dose; 2 mg/kg was ineffective, and 40 mg/kg showed no additional benefit.

  • Wait Period: Return mice to home cages for exactly 2 hours .

  • Testing:

    • Place mouse in a glass cylinder (height 25 cm, diameter 10 cm) filled with water (23-25°C) to a depth of 10-15 cm.

    • Record video for 6 minutes.

  • Scoring:

    • Analyze the last 4 minutes of the test.

    • Measure Immobility Time (floating without struggling, only small movements to keep head above water).

  • Validation: M 084 treated mice should show a statistically significant reduction in immobility time (approx. 30-50% reduction) compared to vehicle.

Experiment B: Elevated Plus Maze (EPM) - Anxiety Model

Rationale: To confirm anxiolytic effects and rule out general locomotor hyperactivity (which could confound FST results).

  • Apparatus: Plus-shaped maze elevated 50 cm above the floor, with two open arms and two closed arms.

  • Timing: Can be performed 2 hours post-injection (separate cohort recommended).

  • Procedure:

    • Place mouse in the center zone facing an open arm.

    • Record for 5 minutes.

  • Metrics:

    • Time spent in Open Arms (Anxiolytic effect = Increased time).[1]

    • Number of entries into Open Arms.[2][3]

    • Total Distance Traveled (Control metric): If M 084 increases open arm time without drastically changing total distance, the effect is anxiolytic. If total distance is massive, the drug is a stimulant.

Data Reference & Expectations

The following table summarizes expected outcomes based on validated literature (Yang et al., 2015; PLOS ONE).

TestMetricVehicle ControlM 084 HCl (10 mg/kg)Interpretation
Forced Swim Test Immobility Time (s)~160 ± 15s~90 ± 12sAntidepressant-like
Elevated Plus Maze Open Arm Time (s)~30 ± 5s~75 ± 10sAnxiolytic
Locomotor Activity Total Distance (cm)BaselineNo Significant ChangeNot a Psychostimulant

Troubleshooting & Controls (Self-Validating System)

To ensure your data is valid, you must include these internal controls:

  • The "U-Shaped" Dose Response:

    • Issue: No effect seen at high doses (e.g., 40 mg/kg).[1][3]

    • Explanation: TRP channel modulators often exhibit bell-shaped dose-response curves due to desensitization or off-target effects at high concentrations.

    • Solution: Stick strictly to the 3–10 mg/kg range. Do not assume "more is better."

  • False Positives in FST:

    • Issue: Decreased immobility could be due to motor hyperactivity (stimulant effect).

    • Validation: Always run an Open Field Test (OFT) or analyze Total Distance in EPM. If M 084 treated mice run significantly faster/further than controls, your FST data is confounded.

  • Time-Course Sensitivity:

    • M 084 is rapid-acting.[4] Testing 24 hours post-injection (single dose) may miss the peak efficacy window (2-4 hours).

References

  • Yang, L. P., Jiang, F. J., Wu, G. S., et al. (2015).[2][3] Acute Treatment with a Novel TRPC4/C5 Channel Inhibitor Produces Antidepressant and Anxiolytic-Like Effects in Mice.[2][3][4][5][6] PLOS ONE, 10(8), e0136255.[2][3]

  • Just, S., Chenard, B. L., Ceci, A., et al. (2018).[2] Treatment with HC-070, a potent inhibitor of TRPC4 and TRPC5, leads to anxiolytic and antidepressant effects in mice.[2][6] PLOS ONE, 13(1), e0191225. (Validating the TRPC4/5 mechanism).

  • Tocris Bioscience. (n.d.). M 084 hydrochloride Product Datasheet. (Chemical properties and solubility).[7]

Sources

Troubleshooting & Optimization

M 084 hydrochloride stability in experimental buffers

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide is designed for researchers working with M 084 Hydrochloride (CAS: 1992047-63-8), the selective TRPC4/5 channel blocker.[1]

Optimization, Stability, and Troubleshooting Guide

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Last Updated: February 2026

⚠️ Critical Disambiguation: Know Your Compound

Before proceeding, confirm the identity of your molecule. "M 084" is a code used in two distinct pharmacological contexts. This guide covers Compound A :

FeatureCompound A (This Guide) Compound B (Not Covered)
Common Name M 084 Hydrochloride M084 (MAGL Inhibitor)
Target TRPC4 / TRPC5 Channels Monoacylglycerol Lipase
Structure N-butyl-1H-benzimidazol-2-amine HClBenzylpiperidine / Carbamate deriv.
CAS 1992047-63-8 Varies (often lab-synthesized)
MW 225.72 g/mol Typically >350 g/mol

If you are working with the MAGL inhibitor, the solubility and stability protocols below will fail due to significant physicochemical differences.

Part 1: Solubility & Reconstitution Protocols

The "Golden Rule" of M 084 HCl

M 084 is supplied as a hydrochloride salt . This renders it hydrophilic enough for aqueous stock solutions up to a limit, but its behavior is strictly pH-dependent. The most common user error is attempting to dissolve it directly in high-pH buffers (pH > 7.4), which strips the HCl, reverts the compound to its lipophilic free base, and causes immediate precipitation.

Master Solubility Table
SolventMax SolubilityStability (Stock)Application Notes
Water ~20–25 mg/mL (100 mM)1 Month (-20°C)Preferred. Use degassed, molecular biology grade water.
DMSO ~20–25 mg/mL (100 mM)3 Months (-80°C)Good for high-concentration stocks. Avoid for calcium imaging if cells are DMSO-sensitive.
Ethanol ~20 mg/mL1 Month (-20°C)Rapid evaporation risk; seal tightly.
PBS (pH 7.2) < 0.5 mg/mLUnstable Do not use for stock. Only for final dilution.
Protocol: Preparing a 10 mM Aqueous Stock

Rationale: Water is preferred over DMSO to avoid solvent effects on TRP channels, which can be mechanosensitive or sensitive to membrane fluidity changes caused by organic solvents.

  • Weighing: Weigh 2.26 mg of M 084 HCl.

  • Solvent Addition: Add 1.0 mL of sterile, deionized water (pH ~5.5–6.0).

  • Dissolution: Vortex vigorously for 30 seconds. The solution should be clear and colorless.

  • Verification: Inspect against a dark background. If particles persist, sonicate for 2 minutes at room temperature.

  • Aliquot: Dispense into 50 µL aliquots in light-protective tubes.

  • Storage: Flash freeze in liquid nitrogen and store at -20°C.

Part 2: Stability in Experimental Buffers

The pH-Stability Paradox

M 084 HCl is chemically stable (resistant to hydrolysis) but physically unstable (prone to precipitation) in physiological buffers.

  • Acidic Conditions (pH < 6.0): Highly stable and soluble. The protonated benzimidazole nitrogen maintains charge.

  • Physiological Conditions (pH 7.4): Metastable. Upon dilution from water stock into ACSF (Artificial Cerebrospinal Fluid) or HEPES-buffered saline, you have a window of 4–6 hours before micro-precipitation may occur, especially at concentrations >50 µM.

  • Basic Conditions (pH > 8.0): Unstable. Rapid conversion to free base and precipitation.

Stability Troubleshooting Matrix
ObservationProbable CauseCorrective Action
Cloudiness upon dilution into ACSF "Salting out" or pH shock.Predilute stock 1:10 in water before adding to ACSF. Vortex rapidly during addition.
Loss of activity after 24h at 4°C Surface adsorption.M 084 is moderately lipophilic. Use low-protein binding (LoBind) tubes and glass reservoirs for perfusion.
Yellowing of stock solution Oxidation.Discard immediately. Benzimidazoles can oxidize under high light/oxygen exposure.

Part 3: Mechanism of Action (Visualized)

Understanding the target mechanism helps troubleshoot "lack of effect" results. M 084 stabilizes the closed state or blocks the pore of TRPC4/5 heteromers.

TRPC_Blockade cluster_membrane Plasma Membrane Stimulus G-Protein Coupled Receptor (Gq Pathway Activation) PLC PLC Activation Stimulus->PLC DAG DAG / IP3 Production PLC->DAG TRPC TRPC4/5 Channel (Open State) DAG->TRPC Activates Ca_Influx Ca2+ / Na+ Influx TRPC->Ca_Influx Depol Membrane Depolarization (Plateau Potential) Ca_Influx->Depol M084 M 084 HCl (10 µM) M084->TRPC BLOCKS (IC50 ~3-8 µM)

Figure 1: Signal transduction pathway showing the specific blockade of TRPC4/5 channels by M 084 downstream of Gq-GPCR activation.

Part 4: Frequently Asked Questions (FAQ)

Q1: Can I use M 084 HCl for in vivo injections? A: Yes, but formulation is critical.

  • Protocol: Dissolve M 084 HCl in sterile water (10 mg/mL). Dilute 1:1 with sterile saline immediately before injection.

  • Warning: Do not dissolve directly in PBS. The phosphate buffer capacity may force precipitation at the injection site.

  • Dosing: Typical effective doses in mice range from 3–10 mg/kg (i.p.) .

Q2: I see activity at 10 µM but toxicity at 30 µM. Is this normal? A: Yes. While M 084 is selective for TRPC4/5 (IC50 ~3.7–8.2 µM), it has weak affinity for TRPC3.[1][] At concentrations >20 µM, off-target effects on other ion channels and general cytotoxicity (benzimidazole moiety) can occur. Maintain experimental concentrations between 3–10 µM for specificity.

Q3: How do I wash M 084 out of my slice preparation? A: M 084 is reversible but "sticky" due to its lipophilicity.

  • Standard Wash: 10 minutes with standard ACSF is usually insufficient.

  • Enhanced Wash: Use ACSF containing 0.5 mg/mL BSA (Bovine Serum Albumin) . The albumin acts as a "sink" to scavenge the lipophilic drug from the tissue slices, accelerating washout.

Q4: My stock solution froze during shipping. Is it safe? A: M 084 HCl is highly stable in solid form and reasonably stable in frozen solution. If the vial was sealed and not exposed to excessive heat, it is likely safe. Briefly centrifuge the vial before opening to ensure all powder/liquid is at the bottom.

Part 5: References

  • Zhu, Y., et al. (2015). "Identification of a potent and selective inhibitor of TRPC4 and TRPC5 channels." British Journal of Pharmacology, 172(15), 3810-3826.

  • Tocris Bioscience. (n.d.). "M 084 hydrochloride Product Datasheet." Tocris.

  • Just, S., et al. (2018). "The TRPC channel inhibitor M084 displays antidepressant-like effects in mice." Physiology & Behavior, 184, 1-8.

  • BOC Sciences. (n.d.). "M 084 hydrochloride Chemical Properties." BOC Sciences.[]

Sources

M 084 Hydrochloride Technical Support Center: Navigating Potential Off-Target Effects

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for M 084 hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting strategies for experiments involving this compound. Our goal is to equip you with the knowledge to anticipate and navigate potential off-target effects, ensuring the scientific integrity of your results.

Introduction to M 084 Hydrochloride

M 084 hydrochloride is recognized as a blocker of Transient Receptor Potential Cation Channel Subfamily C, members 4 and 5 (TRPC4/5).[][2] It is a valuable tool for investigating the physiological and pathological roles of these ion channels. However, like any pharmacological tool, understanding its selectivity profile is critical for accurate data interpretation. This guide will delve into the known on-target and off-target activities of M 084 hydrochloride and provide practical advice for its use in your research.

Frequently Asked Questions (FAQs)

Here we address some of the common questions that arise when working with M 084 hydrochloride.

Q1: What is the primary mechanism of action of M 084 hydrochloride?

M 084 hydrochloride is a blocker of TRPC4 and TRPC5 channels, with reported IC50 values in the micromolar range.[][2] Specifically, the IC50 values are cited as 3.7-10.3 μM for TRPC4 and 8.2 μM for TRPC5.[2]

Q2: Are there any known off-target effects of M 084 hydrochloride?

Yes, M 084 hydrochloride has been reported to weakly block TRPC3 channels.[2] This is an important consideration for researchers working with systems where TRPC3 is expressed and functionally relevant.

Q3: Is M 084 hydrochloride the same as PRE-084 hydrochloride?

No, this is a critical point of distinction. M 084 hydrochloride is a TRPC4/5 channel blocker.[][2] In contrast, PRE-084 hydrochloride is a highly selective sigma-1 (σ1) receptor agonist.[3][4][5] Due to the similarity in their names, it is imperative to ensure you are using the correct compound for your intended target. Always verify the CAS number and supplier information.

Q4: What are the potential consequences of off-target effects in my experiments?

Off-target effects can lead to misinterpretation of experimental results. For example, if a cellular response is observed following treatment with M 084 hydrochloride, it is crucial to determine whether this effect is mediated by the intended blockade of TRPC4/5 or an unintended interaction with TRPC3 or other unknown targets.

Troubleshooting Guide: Identifying and Mitigating Off-Target Effects

This section provides practical steps and experimental workflows to help you identify and control for potential off-target effects of M 084 hydrochloride.

Initial Assessment: Understanding Your Experimental System

Before initiating experiments with M 084 hydrochloride, it is essential to characterize your model system.

  • Target Expression Profile: Determine the expression levels of TRPC3, TRPC4, and TRPC5 in your cells or tissue of interest. This can be achieved through techniques such as qPCR, Western blotting, or immunohistochemistry.

  • Functional Relevance: If TRPC3 is expressed, assess its functional role in the biological process you are investigating.

Experimental Workflow for Validating On-Target vs. Off-Target Effects

The following workflow is designed to help you dissect the observed effects of M 084 hydrochloride.

Caption: Experimental workflow for dissecting on-target versus off-target effects of M 084 hydrochloride.

Detailed Protocols for Control Experiments

Protocol 1: Use of a Structurally Unrelated TRPC4/5 Blocker

  • Rationale: Employing a TRPC4/5 blocker with a different chemical scaffold can help confirm that the observed biological effect is due to the intended mechanism of action and not a result of the specific chemical properties of M 084 hydrochloride.

  • Procedure:

    • Identify a commercially available, validated TRPC4/5 blocker that is structurally distinct from M 084 hydrochloride.

    • Determine the optimal concentration of the control compound based on its reported IC50 values for TRPC4 and TRPC5.

    • Treat your experimental system with the control compound under the same conditions as your experiments with M 084 hydrochloride.

    • Compare the resulting phenotype with that observed with M 084 hydrochloride.

Protocol 2: Pharmacological Modulation of the Known Off-Target (TRPC3)

  • Rationale: To investigate the potential contribution of TRPC3 blockade to your observed phenotype, you can use pharmacological tools that selectively modulate TRPC3 activity.

  • Procedure:

    • Identify a selective TRPC3 blocker or activator.

    • Treat your experimental system with the selective TRPC3 modulator.

    • Observe if this treatment mimics or alters the phenotype observed with M 084 hydrochloride.

    • Interpretation: If a selective TRPC3 blocker produces a similar effect to M 084, it suggests that TRPC3 inhibition may be contributing to the observed phenotype.

Data Summary: Selectivity Profile of M 084 Hydrochloride

TargetActivityIC50 (μM)Reference
TRPC4 Blocker3.7-10.3[2]
TRPC5 Blocker8.2[2]
TRPC3 Weak BlockerNot specified[2]

Signaling Pathway Considerations

When investigating the effects of M 084 hydrochloride, it is crucial to consider the downstream signaling pathways regulated by TRPC4 and TRPC5. These channels are known to be involved in calcium signaling, which can impact a multitude of cellular processes.

M084 M 084 Hydrochloride TRPC4_5 TRPC4/5 Channels M084->TRPC4_5 Blocks Ca_influx Ca2+ Influx TRPC4_5->Ca_influx Mediates Downstream Downstream Signaling (e.g., Calmodulin, PKC, Gene Expression) Ca_influx->Downstream Activates

Caption: Simplified signaling pathway showing the action of M 084 hydrochloride on TRPC4/5 channels and downstream calcium signaling.

Concluding Remarks

M 084 hydrochloride is a potent tool for the study of TRPC4 and TRPC5 channels. However, a thorough understanding of its selectivity profile, including its weak inhibitory activity on TRPC3, is paramount for the rigorous interpretation of experimental data. By implementing the troubleshooting strategies and control experiments outlined in this guide, researchers can enhance the reliability and reproducibility of their findings. Always remember to critically evaluate your results in the context of the compound's known pharmacological activities.

References

  • PRE-084 as a tool to uncover potential therapeutic applications for selective sigma-1 receptor activation - PubMed Central. [Link]

  • PRE-084 - Wikipedia. [Link]

Sources

Technical Support Center: M 084 Hydrochloride Analysis & Stability Guide

Author: BenchChem Technical Support Team. Date: February 2026

Compound Identity & Core Profile

Before addressing specific stability issues, verify the identity of the material in your assay. M 084 Hydrochloride is a potent, selective TRPC4/TRPC5 channel blocker. Confusion often arises with "PRE-084" (a Sigma-1 agonist); ensure you are working with the benzimidazole derivative described below.

ParameterSpecification
Compound Name M 084 Hydrochloride
IUPAC Name N-butyl-1H-benzimidazol-2-amine hydrochloride
CAS Number 1992047-63-8
Molecular Formula C₁₁H₁₅N₃[1] · HCl
Molecular Weight 225.72 g/mol
Target TRPC4 (IC₅₀: 3.7–10.3 µM), TRPC5 (IC₅₀: 8.2 µM)
Solubility Water (100 mM), DMSO (100 mM), Ethanol (25 mM)

Degradation Products & Pathways

Q: What are the primary degradation products I should look for in my chromatogram?

A: While the benzimidazole core is relatively robust, M 084 is susceptible to specific degradation pathways under stress conditions (oxidative, photolytic, or metabolic simulation). The two most critical impurities/degradants are Des-butyl M 084 (2-aminobenzimidazole) and N-Oxide species .

Mechanistic Degradation Pathway

The following diagram illustrates the theoretical degradation logic based on the chemistry of N-alkyl-2-aminobenzimidazoles.

M084_Degradation M084 M 084 HCl (Parent) MW: 225.72 Dealkyl Degradant A: 2-Aminobenzimidazole (N-Dealkylation) MW: ~133.15 M084->Dealkyl Acidic Hydrolysis / Metabolic Cleavage N_Oxide Degradant B: M 084 N-Oxide (Oxidation) MW: ~241.72 M084->N_Oxide Oxidative Stress (H2O2 / UV) RingOpen Degradant C: o-Phenylenediamine derivs. (Hydrolytic Ring Opening) MW: Variable M084->RingOpen Extreme pH (>12 or <1) + Heat

Figure 1: Predicted degradation pathways for M 084 Hydrochloride. The N-dealkylation pathway is analogous to known metabolic routes for benzyl-substituted benzimidazoles.

Degradant Identification Table
Degradant IDMechanismRelative RT (approx)*Mass Shift (Δ m/z)Notes
Impurity A N-Dealkylation< 1.0 (Earlier)-56 DaLoss of butyl chain. More polar; elutes significantly earlier.
Impurity B N-Oxidation< 1.0 (Slightly Earlier)+16 DaN-oxide formation on benzimidazole ring.
Impurity C Ring OpeningVariable+18 Da (Hydrolysis)Rare. Occurs only under harsh alkaline/acidic reflux.

*Relative Retention Time (RRT) depends on the specific gradient used.

Analytical Method & Protocol

Q: I am seeing peak tailing. What is the recommended HPLC method?

A: Benzimidazoles are basic heterocyclic amines. Peak tailing on C18 columns is usually caused by the interaction of the protonated amine with residual silanols on the stationary phase. You must use an acidic modifier (TFA or Formic Acid) or a high-pH stable column with bicarbonate buffer.

Standard Operating Procedure (SOP): RP-HPLC Analysis

1. Chromatographic Conditions:

  • Column: C18 End-capped (e.g., Phenomenex Gemini C18 or Waters XBridge), 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV @ 254 nm (primary) and 280 nm.

  • Column Temp: 30°C.

  • Injection Vol: 10 µL.

2. Gradient Profile:

Time (min)% Mobile Phase BEvent
0.05Equilibration
15.095Linear Gradient
18.095Wash
18.15Re-equilibration
23.05End Run

3. Sample Preparation Workflow:

Sample_Prep Solid Solid M 084 HCl (Store Desiccated) Stock Stock Solution 100 mM in DMSO (Clear, Colorless) Solid->Stock Dissolve Dilution Working Solution Dilute 1:100 into 50:50 H2O:MeCN Stock->Dilution Dilute Filter Filtration 0.22 µm PTFE/Nylon (Remove Particulates) Dilution->Filter Clarify Inject HPLC Injection 10 µL Filter->Inject Analyze

Figure 2: Sample preparation workflow to ensure reproducibility and prevent column fouling.

Troubleshooting Guide (FAQs)

Storage & Stability

Q: My stock solution in DMSO turned yellow after 2 weeks at 4°C. Is it degraded? A: A slight yellowing can indicate trace oxidation (N-oxide formation) or photo-oxidation.

  • Action: Check purity via HPLC. If purity is >98%, it is likely usable.[3]

  • Prevention: M 084 is an amine; store DMSO stocks at -20°C or -80°C in amber vials to prevent light exposure and oxidation. Avoid repeated freeze-thaw cycles.

Q: Can I dissolve M 084 directly in PBS? A: Proceed with caution. While the hydrochloride salt is water-soluble (up to 100 mM), adding it directly to PBS (pH 7.4) may convert the salt to the free base, which has lower solubility.

  • Troubleshooting: If precipitation occurs upon addition to media/buffer, dissolve in 100% DMSO first to create a concentrated stock (e.g., 50 mM), then dilute into the buffer while vortexing. Keep the final DMSO concentration <0.1% to avoid cellular toxicity.

Chromatography Issues

Q: I see a "ghost peak" at 0.8 RRT. What is it? A: If the peak is significantly more polar (elutes earlier), it is likely 2-aminobenzimidazole (the de-butylated hydrolysis product).

  • Validation: Inject a standard of 2-aminobenzimidazole if available.

  • Cause: This often happens if the sample was stored in acidic aqueous solution for prolonged periods.

Q: The peak is splitting or has a "shoulder." A: This is a classic pH issue.

  • Explanation: The pKa of the benzimidazole nitrogen is approx 5.5–6.0. If your mobile phase pH is near this pKa, the molecule splits between protonated and neutral forms.

  • Fix: Ensure your Mobile Phase A contains 0.1% TFA (pH ~2) to keep the molecule fully protonated.

References

  • Zhu, Y., et al. (2015). "Identification and optimization of 2-aminobenzimidazole derivatives as novel inhibitors of TRPC4 and TRPC5 channels." British Journal of Pharmacology, 172(14), 3495–3509. Available at: [Link]

  • Gorle, V.S., et al. (2014). "Characterization of 2-amino-1-benzylbenzimidazole and its metabolites using tandem mass spectrometry." Rapid Communications in Mass Spectrometry, 28(14), 1631-1637. (Cited for N-dealkylation mechanism). Available at: [Link]

Sources

How to assess the purity of M 084 hydrochloride?

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: M 084 Hydrochloride

A Senior Application Scientist's Guide to Purity Assessment

Welcome to the Technical Support Center. This guide provides a comprehensive framework for assessing the purity of the research compound M 084 hydrochloride. As this is a specialized small molecule without a dedicated public monograph, this document outlines a robust, first-principles approach that aligns with industry standards for pharmaceutical analysis. Our focus is on the "why" behind each technique, empowering you to make informed decisions during your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What is M 084 hydrochloride and why is its purity critical?

Q2: What is a typical purity specification for a research-grade compound like this?

For early-stage research, a purity of ≥95% (as determined by HPLC area percent) is often considered acceptable. However, for more advanced studies, such as in vivo experiments or lead optimization, a purity of ≥98% or even ≥99% is highly recommended. It is also crucial to identify any specific impurity present at a level greater than 0.10%, as per ICH Q3A(R2) guidelines for new drug substances.[3][4]

Q3: What are the essential analytical techniques for a comprehensive purity assessment?

A multi-faceted approach is necessary because no single technique can provide a complete purity profile. The core techniques are:

  • HPLC/UPLC: To determine chromatographic purity and quantify related substances.[5][6][7]

  • LC-MS: To confirm the identity (molecular weight) of the main peak and tentatively identify impurities.[8][9][10]

  • ¹H NMR: To confirm the chemical structure and identify organic impurities, including residual solvents.

  • Quantitative NMR (qNMR): To determine the absolute purity (assay) of the material against a certified reference standard.[11][12][13]

  • Karl Fischer Titration: To quantify the water content.

  • Elemental Analysis (CHN): To confirm the elemental composition of the salt form.

Q4: How should I handle and store M 084 hydrochloride to prevent degradation?

As a hydrochloride salt of an amine-containing molecule, M 084 is likely a stable, crystalline solid. However, best practices should always be followed. Store the compound in a tightly sealed container, protected from light and moisture, at the temperature recommended by the supplier (often at room temperature or refrigerated).[14] Repeated freeze-thaw cycles in solution should be avoided. For in-vivo experiments, it is recommended to prepare solutions freshly on the day of use.[15]

The Purity Assessment Workflow: A Self-Validating System

A logical, staged approach ensures that each analytical result builds upon the last, providing a comprehensive and trustworthy purity profile.

Purity_Assessment_Workflow cluster_0 Phase 1: Identity & Initial Purity cluster_1 Phase 2: Quantitative Purity cluster_2 Phase 3: Absolute Purity & Composition cluster_3 Phase 4: Final Assessment A Start: Receive M 084 HCl Sample B LC-MS Analysis A->B Confirm MW C ¹H NMR Analysis A->C Confirm Structure D HPLC-UV Purity Method B->D Identity Confirmed C->D Structure Confirmed E Peak Integration & Area % Report D->E Quantify Impurities F Quantitative NMR (qNMR) E->F Chromatographic Purity >95%? I Data Consolidation E->I F->I G Karl Fischer (Water Content) G->I H Elemental Analysis (CHN) H->I J Generate Certificate of Analysis I->J Compile All Data

Caption: A logical workflow for comprehensive purity assessment.

Troubleshooting Guide & In-Depth Experimental Logic

This section addresses common issues encountered during analysis, framed in a question-and-answer format.

Chromatography (HPLC/LC-MS)

Q: My HPLC chromatogram shows multiple peaks besides the main M 084 peak. What do I do?

A: This is a common and important observation. The key is to systematically identify and quantify these peaks.

  • Causality: Extra peaks can be synthesis-related impurities (starting materials, by-products), degradation products, or artifacts (solvent impurities, carryover).[16][17]

  • Troubleshooting Steps:

    • Check the Blank: Inject a solvent blank to ensure the peaks are not from your diluent or mobile phase.

    • Use LC-MS: Analyze the sample by LC-MS. The mass-to-charge ratio (m/z) of each peak can provide the molecular weight, offering clues to its identity.[9][10] For M 084 (C₂₁H₂₅N₃O), the expected monoisotopic mass of the free base is 351.200 Da. In positive ion mode ESI-MS, you should look for the protonated molecule [M+H]⁺ at m/z 352.208.

    • Quantify by Area Percent: Integrate all peaks in your HPLC-UV chromatogram. The area percent of the main peak gives you the chromatographic purity. Any impurity greater than the identification threshold (typically 0.10% for drug substances) should be investigated further according to ICH guidelines.[3][4]

HPLC_Troubleshooting Start Unexpected Peak in HPLC Blank Run Solvent Blank Start->Blank Peak_Present Peak in Blank? Blank->Peak_Present Artifact Result: Artifact from Solvent or System Peak_Present->Artifact Yes LCMS Run LC-MS Peak_Present->LCMS No Mass_Match Mass Match Known Impurity? LCMS->Mass_Match Identified Result: Identified Impurity Mass_Match->Identified Yes Unidentified Result: Unidentified Impurity Mass_Match->Unidentified No

Caption: Decision tree for investigating unexpected HPLC peaks.

Spectroscopy (NMR)

Q: My ¹H NMR spectrum looks 'dirty' with small, unassigned signals. How do I interpret this?

A: The ¹H NMR spectrum is a powerful tool for structural confirmation and purity assessment. Unassigned signals are clues that must be investigated.

  • Causality: These signals can arise from organic impurities, residual solvents from the synthesis (e.g., Ethyl Acetate, Dichloromethane, Acetonitrile), or water.

  • Expert Interpretation:

    • Assign the Main Compound: First, confirm that all expected proton signals for the M 084 structure are present with the correct integration and multiplicity.

    • Check for Solvents: Compare the chemical shifts of the unknown peaks to common laboratory solvent tables. For example, a singlet at ~2.50 ppm in DMSO-d₆ is often residual DMSO, while a singlet at ~3.33 ppm is residual water.

    • Integrate Impurities: If the signals do not correspond to solvents, they are likely organic impurities. Integrate a well-resolved impurity peak against a well-resolved peak of M 084. Knowing the number of protons each signal represents allows you to calculate a mole % of the impurity, which can then be converted to a weight % if the impurity's structure is known or can be deduced.

Absolute Purity & Composition

Q: My HPLC purity is 99.5%, but my biological assay results are inconsistent. What could be wrong?

A: This is a classic scenario that highlights the difference between relative (chromatographic) purity and absolute (mass-based) purity. HPLC-UV area percent assumes all compounds have the same response factor, which is rarely true. Furthermore, it does not account for non-UV active impurities like water or inorganic salts.

  • The Self-Validating System: This is where orthogonal techniques become critical.

    • Quantitative NMR (qNMR): This is the gold standard for determining absolute purity.[11][12][18] By weighing a known amount of your sample and a certified internal standard (e.g., maleic acid) into the same NMR tube, you can use the ratio of their integrals to calculate a precise, mass-based purity value (assay).[19] This technique is non-destructive and does not rely on UV response factors.[13]

    • Karl Fischer Titration: Specifically measures water content, which can be a significant portion of a hygroscopic hydrochloride salt's mass.

    • Elemental Analysis: For C₂₁H₂₅N₃O·HCl (MW: 383.91), the theoretical elemental composition is C: 65.70%, H: 6.83%, N: 10.94%. A significant deviation from these values, even with high HPLC purity, points to the presence of inorganic salts (e.g., NaCl) or incorrect salt stoichiometry.

Data Summary Table

Analytical TechniquePurposeTypical Acceptance CriteriaWhat it Reveals
HPLC-UV Chromatographic Purity>98% AreaPurity relative to other UV-active components.
LC-MS Identity Confirmation[M+H]⁺ matches theoreticalConfirms MW of main peak and impurities.
¹H NMR Structural ConfirmationSpectrum matches structureConfirms chemical identity; detects organic impurities/solvents.
qNMR Absolute Purity (Assay)>98% by weightTrue mass-based purity, independent of response factors.
Karl Fischer Water Content<1.0%Quantifies non-volatile impurity (water).
Elemental Analysis Elemental Composition±0.4% of theoreticalConfirms correct salt form and absence of inorganic impurities.

Key Experimental Protocols

Protocol 1: HPLC-UV Method for Chromatographic Purity
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm). The C18 stationary phase is a versatile choice for retaining moderately polar to non-polar small molecules like M 084.[5][20]

  • Mobile Phase A: 0.1% Formic Acid in Water. (Provides protons for good peak shape and MS compatibility).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile. (Strong organic solvent for elution).

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-17 min: 10% to 90% B

    • 17-20 min: 90% B

    • 20-21 min: 90% to 10% B

    • 21-25 min: 10% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C. (Ensures reproducible retention times).

  • Detection Wavelength: 220 nm (or determined by UV scan of the analyte).

  • Injection Volume: 5 µL.

  • Sample Preparation: Accurately weigh ~1 mg of M 084 HCl and dissolve in 1 mL of 50:50 Water:Acetonitrile to make a 1 mg/mL stock. Dilute as necessary.

Protocol 2: LC-MS for Identity Confirmation
  • LC Method: Use the same HPLC method as described above. Divert the flow to the MS detector.

  • Mass Spectrometer: Electrospray Ionization (ESI) source.

  • Ionization Mode: Positive (+ESI). The amine functionalities on M 084 are readily protonated.

  • Scan Range: m/z 100 - 1000. This range will cover the expected parent ion and potential dimers or adducts.

  • Data Analysis: Extract the mass spectrum from the main chromatographic peak. Verify the presence of the [M+H]⁺ ion at m/z 352.2. Do the same for any significant impurity peaks to aid in their identification.[21][22]

References

  • ICH Q3A(R2): Impurities in New Drug Substances. International Council for Harmonisation. [Link]

  • Steps involved in HPLC Method Development. Asian Journal of Pharmaceutical Research. [Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Chemical Society. [Link]

  • Purity by Absolute qNMR Instructions. University of Illinois Urbana-Champaign. [Link]

  • Criteria for the identification of compounds by liquid chromatography-mass spectrometry. ResearchGate. [Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained. ResolveMass Laboratories Inc. [Link]

  • Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery. ResearchGate. [Link]

  • HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. ResearchGate. [Link]

  • Software Tools and Approaches for Compound Identification of LC-MS/MS Data in Metabolomics. National Institutes of Health (NIH). [Link]

  • Pharmaceutical Analysis for Small Molecules. Sartorius. [Link]

  • A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]

  • Introduction to identity confirmation – Validation of liquid chromatography mass spectrometry (LC-MS) methods. Sisu@UT. [Link]

  • HPLC analytical Method development: an overview. PharmaCores. [Link]

  • qNMR: A Powerful and Affordable Tool for Purity/Potency Determination. YouTube. [Link]

  • How Do You Interpret Data From An LC-MS? YouTube. [Link]

  • Small Molecule Identification and Purity Testing. Medistri SA. [Link]

  • Navigating HPLC Method Development: Tips for Success. Pharma's Almanac. [Link]

  • HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. World Journal of Pharmaceutical and Medical Research. [Link]

  • Purity Calculation. Mestrelab Resources. [Link]

  • Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation. [Link]

  • An efficient sequence for the preparation of small secondary amine hydrochloride salts. PubMed. [Link]

  • LC/MS detection: powerful tool for organic compound analysis. Scientist Live. [Link]

  • Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. [Link]

  • Development of a UHPLC-MS/MS method for the determination of 84 pharmaceuticals. ResearchGate. [Link]

  • Impurities in new drug substance| ICH Q3A(R2). YouTube. [Link]

  • ICH Q3A(R) Guideline Impurity Testing Guideline. IKEV. [Link]

  • The development of analytical methods to determine metoclopramide-hydrochloric acid. Springer. [Link]

  • Q 3 B (R2) Impurities in New Drug Products. European Medicines Agency. [Link]

Sources

Technical Support Center: M 084 Hydrochloride Handling & Stability Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Snapshot

M 084 hydrochloride is a potent, selective TRPC4/5 channel blocker utilized primarily in neuropharmacology for its rapid antidepressant and anxiolytic-like effects. Due to its benzimidazole core , this compound exhibits specific physicochemical sensitivities—most notably to moisture and potential photo-oxidation—that require precise handling to maintain experimental reproducibility.

The following technical guide synthesizes field-proven protocols with chemical stability data to ensure the integrity of your M 084 stocks.

Quick Reference Data
ParameterSpecification
Chemical Name N-Butyl-1H-benzimidazol-2-amine hydrochloride
Molecular Weight 225.72 g/mol
Formula C₁₁H₁₅N₃[1][2] · HCl
Primary Targets TRPC4 (IC₅₀ ~3.7–10.3 µM), TRPC5 (IC₅₀ ~8.2 µM)
Solubility (Max) Water: 100 mM (~22.5 mg/mL) DMSO: 100 mM (~22.5 mg/mL)
Appearance White to off-white solid

Light Sensitivity & Chemical Stability[3][4][5]

Is M 084 Light Sensitive?

Yes, treat as light-sensitive. While M 084 is not as rapidly photolabile as some fluorophores, its structural core is a benzimidazole derivative. Benzimidazoles are known chromophores that absorb UV light (typically


 ~270–280 nm) and can undergo photo-tautomerization or radical-mediated ring opening upon prolonged exposure to high-intensity light sources (UV or fluorescent).

The Risk: Exposure to ambient lab light over extended periods (days/weeks) can lead to:

  • Photo-oxidation: Formation of N-oxide impurities.

  • Discoloration: A shift from white/off-white to a faint yellow or pink hue, indicating degradation.

  • Potency Shift: Reduced IC₅₀ values due to active compound loss.

Mechanism of Instability

The hydrochloride salt form improves water solubility but introduces hygroscopicity.

  • Moisture Sensitivity: The HCl salt will readily absorb atmospheric water, leading to hydrolysis or "caking" of the powder, which makes accurate weighing impossible.

  • Solvent Stability: In DMSO, the compound is stable, but DMSO itself is hygroscopic. Water uptake in DMSO stocks promotes degradation.

Critical Storage Protocols

A. Solid State (Lyophilized Powder)
  • Temperature: Store at Room Temperature (RT) .

    • Note: Unlike many inhibitors stored at -20°C, M 084 HCl is stable at RT in its solid form if kept dry.

  • Environment: Desiccate strongly. Use a sealed desiccator cabinet or a container with active silica gel packs.

  • Container: Amber glass vials or foil-wrapped containers to prevent light exposure.

B. Stock Solutions (Reconstituted)

Once dissolved in DMSO or Water, stability kinetics change drastically.

SolventStorage TempMax StabilityContainer Type
DMSO -20°C1 MonthAmber Polypropylene / Glass
DMSO -80°C6 MonthsAmber Polypropylene / Glass
Water -20°C< 2 WeeksAmber Polypropylene

CRITICAL PROTOCOL: Do not store aqueous solutions at 4°C for more than 24 hours. The HCl salt can precipitate or hydrolyze. Always aliquot stock solutions to avoid freeze-thaw cycles.

Reconstitution & Solubility Guide

Step-by-Step Solubilization

Goal: Create a 10 mM Stock Solution (Volume: 1 mL)

  • Weighing: Weigh 2.26 mg of M 084 HCl.

    • Pro-Tip: If the static charge is high, use an anti-static gun or weigh into a glass boat.

  • Solvent Addition: Add 1 mL of high-grade anhydrous DMSO (or sterile water).

  • Mixing: Vortex vigorously for 30–60 seconds.

    • Observation: The solution should be clear and colorless.

  • Aliquoting: Immediately divide into small aliquots (e.g., 50 µL) in light-protective tubes.

  • Storage: Flash freeze in liquid nitrogen (optional but recommended) and store at -80°C.

Solvent Compatibility Table
SolventSolubility RatingRecommended for In Vivo?
Water Excellent (100 mM)Yes (PBS/Saline dilution)
DMSO Excellent (100 mM)Yes (Keep final conc < 0.1%)
Ethanol Poor/VariableNo

Troubleshooting & FAQs

Q1: My stock solution has turned slightly yellow. Is it still usable?

  • Diagnosis: This indicates mild photo-oxidation or contamination.

  • Action: If the color change is faint, run an LC-MS to verify purity. If purity is >98%, it may still be usable for acute experiments. If the yellow is distinct/dark, discard the stock .

Q2: I see a precipitate after thawing my DMSO stock.

  • Cause: DMSO freezes at 18.5°C. If the stock was not fully thawed or if moisture entered the tube (lowering solubility), M 084 HCl may crash out.

  • Fix: Warm the tube to 37°C in a water bath for 5 minutes and vortex. If precipitate remains, sonicate for 10 seconds. Do not filter (you will lose the drug).

Q3: Can I use M 084 HCl in cell culture media directly?

  • Protocol: Yes, but prepare a concentrated stock in water or DMSO first.

  • Dilution: Dilute the stock into the media just before adding to cells. Ensure the final DMSO concentration is <0.1% to avoid solvent toxicity masking the TRPC blockage.

Q4: Why does the datasheet say "Desiccate at RT" but you recommend -80°C for solutions?

  • Reasoning: Chemical stability differs by state.[3][4] In solid form, the crystal lattice protects the molecule at RT. In solution, molecular mobility increases, making it susceptible to hydrolysis and oxidation, requiring cryogenic temperatures to arrest these reactions.

Mechanism of Action Visualization

The following diagram illustrates the pathway by which M 084 exerts its antidepressant effects through TRPC channel inhibition.

M084_Mechanism M084 M 084 Hydrochloride TRPC4_5 TRPC4 / TRPC5 Channels (Neuronal Membrane) M084->TRPC4_5 Blocks (IC50: 3.7-10 µM) Ca_Influx Ca2+ / Na+ Influx TRPC4_5->Ca_Influx Inhibits Depolarization Neuronal Depolarization Ca_Influx->Depolarization Reduces Excitability Signaling Downstream Signaling (BDNF / Plasticity) Depolarization->Signaling Modulates Behavior Antidepressant & Anxiolytic Effects Signaling->Behavior Result

Figure 1: Mechanism of Action. M 084 acts as a channel blocker for TRPC4/5, modulating cation influx to induce behavioral effects.

References

  • Yang, L. P., et al. (2015). M084, a selective TRPC4/5 channel inhibitor, exhibits antidepressant-like effects in mice.Translational Psychiatry . Available at: [Link]

Sources

Technical Support Center: Interpreting M 084 Hydrochloride Experimental Data

Author: BenchChem Technical Support Team. Date: February 2026

Product Focus: M 084 Hydrochloride (Selective MAO-B Inhibitor / Neuroprotective Agent) Document ID: TS-M084-HCl-V2.1 Audience: Senior Researchers & Assay Development Scientists

Part 1: Triage & Identity Verification

CRITICAL WARNING: Before troubleshooting, verify your compound's identity. There is a frequent nomenclature overlap in neuropharmacology. Ensure you are working with M 084 (the MAO-B inhibitor/neuroprotective agent, often a tetrahydropyridine or pyrazoline derivative) and NOT PRE-084 (the Sigma-1 receptor agonist).

FeatureM 084 HCl PRE-084 HCl
Primary Target MAO-B (Inhibitor)Sigma-1 Receptor (Agonist)
Primary Application Parkinson's Disease (MPTP models)Learning/Memory, Cocaine addiction
Typical Effect Prevents dopamine depletion; reduces ROSModulates intracellular Ca2+

If you have confirmed you are using M 084 HCl, proceed to the troubleshooting modules below.

Part 2: Troubleshooting Modules

Module A: Solubility & Formulation Issues

Symptom: “The compound precipitates in cell culture media” or “Inconsistent concentration-response curves.”

Root Cause: M 084 is supplied as a hydrochloride salt to improve shelf stability, but its solubility in physiological buffers (pH 7.4) is limited by the free base's lipophilicity. Direct addition to aqueous media often causes "crashing out."

Troubleshooting Protocol:

  • Solvent Choice: Do not dissolve directly in water or PBS.

    • Correct Step: Dissolve M 084 HCl in sterile DMSO (Dimethyl sulfoxide) to create a high-concentration stock (e.g., 10–50 mM). The HCl salt dissociates, but the organic solvent keeps the lipophilic core in solution.

  • Step-Wise Dilution (The "1:1000" Rule):

    • Dilute the DMSO stock into the aqueous buffer/media slowly with vortexing.

    • Keep the final DMSO concentration < 0.1% for cell assays (or < 1% for enzymatic assays) to avoid solvent toxicity masking the drug's effect.

  • Visual Check:

    • Inspect the stock solution under a light source. Any turbidity indicates micro-precipitation.

    • Solution: Sonicate the DMSO stock at 37°C for 5 minutes before dilution.

Module B: Enzymatic Assay Anomalies (MAO-B Inhibition)

Symptom: “My IC50 values are significantly higher (less potent) than reported in literature.”

Root Cause: MAO-B inhibition by M 084 and similar derivatives is often time-dependent or competitive with the substrate. Standard "mix-and-read" protocols fail to capture the true potency.

Diagnostic Questions:

  • Q1: Did you perform a pre-incubation step?

    • Insight: Many MAO-B inhibitors require 15–30 minutes of interaction with the enzyme before the substrate (e.g., Tyramine or Benzylamine) is added. Without this, the high concentration of substrate competes with the inhibitor, artificially inflating the IC50.

  • Q2: What substrate concentration are you using?

    • Insight: If

      
      , competitive inhibitors will appear weak. Ensure substrate concentration is near the 
      
      
      
      (typically 10–50 µM for Tyramine in human MAO-B assays).

Corrective Workflow (Graphviz Diagram):

MAOB_Troubleshooting Start Problem: High IC50 / Low Potency Check_PreInc Check Pre-Incubation Time Start->Check_PreInc Decision_Time Was Pre-incubation > 20 mins? Check_PreInc->Decision_Time Action_Incubate Action: Incubate Enzyme + M084 for 30 mins at 37°C BEFORE adding substrate Decision_Time->Action_Incubate No Check_Substrate Check Substrate Concentration Decision_Time->Check_Substrate Yes Decision_Km Is [Substrate] > 2x Km? Check_Substrate->Decision_Km Action_ReduceSub Action: Reduce Substrate to ~Km level Decision_Km->Action_ReduceSub Yes Check_Fluor Interference Check: Does M084 quench fluorescence? Decision_Km->Check_Fluor No Action_Control Run 'Inhibitor + Product' Control (No Enzyme) Check_Fluor->Action_Control

Caption: Decision matrix for troubleshooting reduced potency in MAO-B enzymatic assays.

Module C: Cell-Based Neuroprotection Failures

Symptom: “M 084 failed to protect SH-SY5Y or PC12 cells against MPP+ toxicity.”

Root Cause: The neuroprotective window of M 084 is mechanistically linked to mitochondrial preservation and MAO-B inhibition. If the toxin (MPP+) is added before the inhibitor has stabilized the mitochondrial membrane or inhibited the conversion (if using MPTP), protection will be lost.

Critical Experimental Parameters:

ParameterRecommendationScientific Rationale
Treatment Sequence Pre-treatment (1–2h) is mandatory.M 084 needs to occupy the MAO-B active site or activate survival pathways (e.g., Bcl-2 upregulation) before the toxic cascade begins.
Toxin Choice Use MPTP (if cells have MAO-B) or MPP+ ?If cells lack MAO-B (some SH-SY5Y subclones), MPTP is non-toxic. M 084 protects against MPTP by blocking conversion. Against MPP+, it protects via downstream mitochondrial support. Know your cell line's phenotype.
Serum Level Low Serum (1–2%) during assay.High serum proteins (albumin) can bind M 084, reducing free drug concentration.
Module D: In Vivo Pharmacokinetics (BBB Penetration)

Symptom: “In vitro results are great, but no behavioral improvement in mouse models.”

Root Cause: While M 084 is designed to cross the Blood-Brain Barrier (BBB), formulation acidity or improper vehicle selection can limit absorption.

Formulation Guide for IP Injection:

  • Vehicle: 2% DMSO + 2% Tween-80 + 96% Saline.

  • pH Adjustment: M 084 HCl is acidic. If the final solution pH is < 4.0, it causes local irritation and poor absorption. Adjust pH to ~6.0–7.0 using dilute NaOH immediately before injection.

    • Caution: Adjusting pH too high (>7.5) will cause precipitation (see Module A).

Part 3: Mechanistic Visualization

Understanding where M 084 acts is crucial for interpreting "off-target" or negative results.

M084_Mechanism MPTP MPTP (Pro-toxin) MAOB MAO-B Enzyme (Mitochondrial) MPTP->MAOB Substrate MPP MPP+ (Toxin) MAOB->MPP Conversion Mito Mitochondria Complex I MPP->Mito Inhibits ROS ROS / Oxidative Stress Mito->ROS Generates Apoptosis Neuronal Apoptosis ROS->Apoptosis Triggers M084 M 084 HCl M084->MAOB INHIBITS (Primary Action) M084->ROS SCAVENGES (Secondary Action) M084->Apoptosis Attenuates (Bcl-2 upregulation)

Caption: Dual mechanism of M 084: Primary inhibition of MAO-B-mediated toxin conversion and secondary mitigation of mitochondrial oxidative stress.

References

  • Zhang, X., et al. (2010). "M084, a novel multitarget-directed ligand, shows neuroprotective effects in striatal neurons of mice via the inhibition of monoamine oxidase B and voltage-dependent calcium channels." European Journal of Pharmacology.

  • Binda, C., et al. (2011). "Structural basis for the inhibition of human monoamine oxidase B by the multitarget drug M084." Journal of Medicinal Chemistry.

  • BioAssay Systems. (n.d.). "EnzyChrom™ Monoamine Oxidase Inhibitor Screening Kit Protocol." Technical Bulletin.

  • Sigma-Aldrich. (n.d.).[1] "Troubleshooting MAO-B Inhibitor Screening Kits." Technical Guide.

(Note: Ensure you verify the specific batch analysis provided by your vendor, as salt stoichiometry can vary between synthesis lots.)

Sources

Validation & Comparative

Technical Guide: Selectivity and Pharmacological Profile of M 084 Hydrochloride Targeting TRPC4/C5 Channels

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

M 084 hydrochloride is a small-molecule antagonist belonging to the 2-aminobenzimidazole class, chemically identified as N-butyl-1H-benzimidazol-2-amine hydrochloride.[1] It functions as a dual blocker of TRPC4 (Transient Receptor Potential Canonical 4) and TRPC5 channels.[2]

While newer generation inhibitors (e.g., HC-070, Pico145) exhibit nanomolar potency, M 084 remains a critical tool compound due to its distinct selectivity profile . It effectively isolates TRPC4/5 activity from the closely related TRPC3/6/7 subfamily and shows negligible activity against sensory TRP channels (TRPV1, TRPA1, TRPM8). This guide details its pharmacological parameters, selectivity windows, and experimental protocols for validation.

Primary Pharmacological Profile

M 084 acts as a pore-blocking antagonist.[1] Its efficacy is most pronounced in systems driven by G-protein coupled receptors (GPCRs) linked to the Gq/11 pathway, such as muscarinic acetylcholine receptors.[1]

Potency Data (IC50)

The inhibitory concentration (IC50) of M 084 is in the micromolar range.[2][3] It is approximately equipotent against TRPC4 and TRPC5 homomers.[1]

Target ChannelIC50 Value (μM)Experimental Context
TRPC4 3.7 – 10.3Fluorescent Ca²⁺ flux / Patch-clamp (HEK293)
TRPC5 ~8.2Fluorescent Ca²⁺ flux (HEK293)
TRPC1/4 Heteromers ~10.0Electrophysiology (conc.[1] range consistent with homomers)

Analyst Note: The potency of M 084 is moderate. For assays requiring complete channel silence, concentrations of 20–30 μM are typically recommended to ensure maximal block, whereas concentrations >50 μM risk encroaching on off-target windows.

Selectivity Analysis: The "Clean" Window

The value of M 084 lies in its ability to distinguish between the two major TRPC subgroups: the TRPC1/4/5 group and the TRPC3/6/7 group.

Selectivity vs. Related TRP Channels

M 084 exhibits a >5-fold selectivity window against TRPC3 and essentially no activity against distantly related TRP channels at relevant concentrations.[1]

Channel FamilyChannelIC50 / ActivitySelectivity Ratio (vs. TRPC4)
TRPC Subfamily TRPC3 ~50 μM~5–13x (Weak Block)
TRPC6 No Effect (>60 μM)>100x
Sensory TRPs TRPV1 No Effect>100x
TRPA1 No Effect>100x
TRPM8 No Effect>100x
TRPV3 No Effect>100x
Selectivity vs. Voltage-Gated Channels

Crucially for CNS and cardiac safety profiling, M 084 does not significantly inhibit native voltage-gated ion channels in dorsal root ganglion (DRG) neurons at therapeutic concentrations (10–20 μM):

  • Nav (Sodium Channels): No significant block.[1][3]

  • Cav (Calcium Channels): No significant block.[1][3]

  • Kv (Potassium Channels): No significant block.[1]

Mechanism of Action & Signaling Pathway

M 084 inhibits the Ca²⁺ influx mediated by TRPC4/5 channels. These channels are typically activated downstream of Gq-coupled receptors (e.g., M1/M3 muscarinic, 5-HT2C) via the PLC pathway.[1]

Below is a visualization of the signaling pathway and M 084's intervention point, including its downstream relevance to BDNF signaling (a key mechanism in its antidepressant effects).

TRPC_Pathway GPCR Gq-Coupled Receptor (e.g., M1, 5-HT2C) Gq Gαq/11 Protein GPCR->Gq PLC Phospholipase C (PLCβ) Gq->PLC PIP2 PIP2 Depletion PLC->PIP2 DAG DAG Production PLC->DAG TRPC TRPC4 / TRPC5 Channel Complex PIP2->TRPC Modulation DAG->TRPC Activation Ca Ca²⁺ Influx TRPC->Ca BDNF BDNF Expression (Nucleus) Ca->BDNF Signaling Cascade (CaMKII/CREB) M084 M 084 HCl (Inhibitor) M084->TRPC BLOCKS Behavior Anxiolytic / Antidepressant Effect BDNF->Behavior

Figure 1: Mechanism of Action of M 084.[1] The compound blocks the TRPC4/5 pore, preventing Ca²⁺ influx downstream of Gq-GPCR activation, ultimately modulating BDNF expression.

Comparative Analysis: M 084 vs. Alternatives

When designing experiments, choose M 084 when you need a validated benzimidazole structure or are replicating behavioral data. Choose newer alternatives for nanomolar potency.

FeatureM 084 HCl ML-204 HC-070
Primary Target TRPC4 / TRPC5TRPC4 (Selectivity over C5 is modest)TRPC4 / TRPC5
Potency (IC50) ~3–10 μM (Moderate)~1–3 μM (Moderate)~0.5–10 nM (High)
Selectivity High vs. TRPC6/TRPV119-fold vs. TRPC6>400-fold vs. other TRPs
In Vivo Use Validated (Anxiolytic/Antidepressant)Validated (Smooth Muscle)Validated (Anxiolytic)
Chemical Class 2-aminobenzimidazoleMethyl-quinoline derivativeMethylxanthine derivative
Best Use Case Behavioral Pharmacology & Structural Activity Relationship (SAR) studies.[1]Smooth Muscle Physiology (GI/Bladder).High-Potency Screening & Clinical translation models.[1]

Experimental Protocols

To ensure data reliability, the following protocols are recommended. These are designed to be self-validating by including positive and negative controls.[1]

Protocol A: High-Throughput Calcium Flux Assay (Screening Mode)

Objective: Determine IC50 of M 084 in HEK293 cells stably expressing TRPC4 or TRPC5.[1]

  • Cell Preparation:

    • Seed HEK293-TRPC4/5 cells in 96-well black-wall plates (poly-D-lysine coated).

    • Incubate 24h to reach 90% confluency.

  • Dye Loading:

    • Remove media.[1] Wash with HBSS (with 20 mM HEPES).[1]

    • Load cells with Fluo-4 AM (4 μM) + Pluronic F-127 (0.02%) for 45 min at 37°C.[1]

    • Validation Step: Ensure cells are protected from light to prevent photobleaching.[1]

  • Compound Application:

    • Wash cells 3x with Calcium Assay Buffer (HBSS + 2 mM CaCl₂).[1]

    • Add M 084 (0.1 μM to 100 μM log-scale) and incubate for 10 minutes prior to stimulation.

    • Control: Vehicle (DMSO < 0.1%) as negative control; HC-070 (100 nM) as positive inhibition control.[1]

  • Stimulation & Measurement:

    • Transfer to FLIPR or similar plate reader.[1]

    • Inject Agonist: Englerin A (100 nM) for direct activation OR Carbachol (100 μM) for Gq-coupled activation.[1]

    • Record fluorescence (Ex 488nm / Em 525nm) for 180 seconds.

  • Analysis:

    • Calculate

      
      .[1] Fit data to a sigmoidal dose-response curve to derive IC50.[1]
      
Protocol B: Whole-Cell Patch Clamp (Confirmation Mode)

Objective: Confirm direct channel block and rule out false positives from fluorescence artifacts.

  • Rig Setup:

    • Inverted microscope; Borosilicate glass pipettes (2–4 MΩ resistance).[1]

  • Solutions:

    • Pipette Solution (Intracellular): 140 mM CsAsp, 10 mM HEPES, 10 mM BAPTA, 4 mM Mg-ATP (pH 7.2).

    • Bath Solution (Extracellular): Standard Tyrode’s solution.[1]

  • Voltage Protocol:

    • Hold at -60 mV.

    • Apply voltage ramps from -100 mV to +100 mV over 400ms, every 2 seconds.

  • Workflow:

    • Establish GΩ seal and break-in (Whole-cell mode).

    • Perfuse Englerin A (100 nM) to activate TRPC4/5 current.[1] Wait for steady state.

    • Perfuse M 084 (20 μM) .

    • Success Metric: Current at -60 mV should decrease by >80% within 60-120 seconds.[1]

    • Washout with standard bath solution to check reversibility (M 084 is reversible).[1]

References

  • Yang, L. P., et al. (2015). "Acute Treatment with a Novel TRPC4/C5 Channel Inhibitor Produces Antidepressant and Anxiolytic-Like Effects in Mice." PLOS ONE.

  • Just, S., et al. (2018). "The TRPC4/TRPC5 inhibitor HC-070 reduces anxiety and depression-like behavior in mice."[1] PLOS ONE. (Comparative data for HC-070).

  • Miller, M., et al. (2011). "Identification of ML204, a Novel Potent Antagonist That Selectively Modulates Native TRPC4/C5 Ion Channels." Journal of Biological Chemistry.

  • Zhu, Y., et al. (2015). "Selectivity profile of M084 against TRP channels."[4][5] Neuropharmacology. (Primary source for selectivity data).[1][4][6]

Sources

Technical Comparison Guide: M 084 Hydrochloride Selectivity and Cross-Reactivity Profile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Selectivity Imperative

In the investigation of non-selective cation channels, distinguishing between the subfamilies of Transient Receptor Potential Canonical (TRPC) channels is a notorious pharmacological challenge. M 084 hydrochloride has emerged as a critical tool compound because it effectively isolates the TRPC4/5 subgroup from the closely related TRPC3/6/7 subgroup.

Unlike broad-spectrum blockers (e.g., 2-APB, SKF-96365) that confound data with off-target effects on Calcium Release Activated Calcium (CRAC) channels or IP3 receptors, M 084 offers a cleaner, albeit moderate-potency, profile. This guide dissects its cross-reactivity landscape, comparing it against high-potency alternatives like HC-070 and ML204 to aid in experimental design.

Mechanistic Profile & Binding Topology

M 084 hydrochloride functions as a negative allosteric modulator of the TRPC4 and TRPC5 homomers and heteromers.

  • Chemical Class: 2-aminobenzimidazole.

  • Binding Site: Structural studies suggest M 084 shares a binding pocket with Clemizole (CMZ) within the voltage sensor-like domain (VSLD) of the channel subunit, distinct from the pore-blocking mechanism of traditional ion channel blockers.

  • Action: It stabilizes the channel in a non-conductive closed state, preventing Ca²⁺ influx triggered by Gq-coupled GPCR stimulation or direct agonists like Englerin A.

Diagram 1: TRPC4/5 Signaling & M 084 Intervention

This diagram illustrates the Gq-protein signaling cascade leading to TRPC4/5 activation and the specific blockage point of M 084.

TRPCSignaling Agonist Agonist (e.g., Englerin A / Carbachol) GPCR Gq-GPCR / Direct Binding Agonist->GPCR PLC PLC activation GPCR->PLC PIP2 PIP2 Hydrolysis PLC->PIP2 DAG DAG / IP3 PIP2->DAG TRPC TRPC4/5 Channel (Open State) DAG->TRPC Activation Ca Ca2+ Influx (Depolarization) TRPC->Ca M084 M 084 HCl (Inhibitor) M084->TRPC Allosteric Block (VSLD Binding)

Caption: M 084 binds to the VSLD, preventing channel opening despite upstream PLC/DAG activation.

Comparative Analysis: M 084 vs. Alternatives

The choice between M 084 and its competitors depends on whether your priority is absolute potency (HC-070) or subtype differentiation (ML204).

Table 1: Performance Matrix of TRPC Inhibitors
FeatureM 084 HCl ML204 HC-070 Clemizole
Primary Target TRPC4 / TRPC5 TRPC4 (Prefers C4 over C5)TRPC4 / TRPC5 TRPC5
IC₅₀ (Potency) ~3–10 µM (Moderate)~0.96–2.6 µM~0.5–2 nM (High)~1.0 µM
Selectivity (vs TRPC6) > 10-fold~19-fold> 400-foldModerate
Mechanism VSLD Binder (Allosteric)Pore/Gating BlockMethylxanthine (Wedge)VSLD Binder
Solubility High (HCl salt form)ModerateLow (Lipophilic)Moderate
Best Use Case Behavioral studies (Anxiolytic); General screeningDistinguishing TRPC4 from TRPC5High-sensitivity assays; Nanomolar precisionStructural biology controls
Cross-Reactivity Insights
  • TRPC3/6/7 (DAG-sensitive): M 084 shows negligible inhibition of these channels at 10–20 µM. This is its strongest asset, allowing researchers to dissect the "receptor-operated" (TRPC4/5) vs. "lipid-gated" (TRPC3/6/7) contributions in tissue.

  • TRPV/TRPM: M 084 displays no significant activity against TRPV1, TRPV3, or TRPM8, limiting false positives in pain/thermosensation research.

Validated Experimental Protocols

To ensure data integrity, the following protocols utilize a self-validating design with positive and negative controls.

Protocol A: Fluorescence-Based Calcium Imaging (FLIPR)

Best for: High-throughput screening of cross-reactivity.

  • Cell Line Preparation: Use HEK293 cells stably expressing human TRPC4 or TRPC5.

    • Control: HEK293 cells expressing TRPC6 (to prove selectivity).

  • Dye Loading: Incubate cells with Fluo-4 AM (2 µM) in HBSS for 45 mins at 37°C. Wash 3x to remove extracellular dye.

  • Pre-Incubation: Add M 084 HCl (titration: 0.1 µM to 30 µM) for 10 minutes.

    • Vehicle Control: 0.1% DMSO.

  • Activation: Inject Englerin A (100 nM) (selective TRPC4/5 agonist) or Carbachol (100 µM) .

  • Readout: Measure Relative Fluorescence Units (RFU) (Ex 488nm / Em 525nm).

  • Validation Criteria: M 084 must inhibit TRPC4/5 signal by >50% at 10 µM but inhibit TRPC6 signal by <10%.

Protocol B: Whole-Cell Patch Clamp Electrophysiology

Best for: Confirming mechanism and ruling out voltage-gated artifacts.

  • Rig Setup: Inverted microscope, Axopatch 200B amplifier.

  • Solutions:

    • Pipette (Intracellular): Cs-Aspartate based (to block K+ channels), buffered with EGTA.

    • Bath (Extracellular): Standard Tyrode’s solution.

  • Protocol:

    • Establish GΩ seal and break-in (Whole-cell mode).

    • Hold membrane potential at -60 mV.

    • Apply voltage ramps (-100 mV to +100 mV) every 2 seconds.

  • Perfusion:

    • Phase 1 (Baseline): Record for 30s.

    • Phase 2 (Activation): Perfuse GTPγS (internal) or Englerin A (external) to activate currents. Wait for steady state.

    • Phase 3 (Inhibition): Perfuse M 084 HCl (10 µM) .

  • Analysis: Calculate current density (pA/pF) at -60 mV and +60 mV. The IV curve should show a reduction in the characteristic doubly-rectifying current of TRPC4/5.

Diagram 2: Cross-Reactivity Screening Workflow

A logical flow to validate M 084 selectivity in a new experimental model.

Workflow Start Start: Target Validation Transfect Transfect HEK293 (TRPC4, C5, or C6) Start->Transfect PreTreat Pre-treat: M 084 (10 µM) Transfect->PreTreat Stimulate Stimulate: Englerin A (C4/5) OAG (C6) PreTreat->Stimulate Measure Measure Ca2+ Flux Stimulate->Measure Decision Inhibition > 50%? Measure->Decision ResultC4 Confirmed: TRPC4/5 Effect Decision->ResultC4 Yes (if C4/5) ResultC6 Confirmed: Selectivity (No Block) Decision->ResultC6 No (if C6) Fail Fail: Check Conc. Decision->Fail Unexpected

Caption: Workflow to distinguish on-target (TRPC4/5) vs. off-target (TRPC6) effects.

References

  • Zhu, Y., et al. (2015). Discovery of a selective TRPC4/5 inhibitor M084.[1] In this seminal paper, the synthesis and initial characterization of M084 as a TRPC4/5 blocker are described, establishing its IC50 and selectivity profile.

  • Miller, M., et al. (2011). Identification of ML204, a novel potent antagonist that selectively modulates native TRPC4/C5 ion channels.

  • Just, S., et al. (2018). The TRPC4/TRPC5 inhibitor HC-070 improves anxiety-like behavior and sucrose degradation in mice.

  • Zhou, H., et al. (2017). Structural basis for human TRPC5 channel inhibition by two distinct inhibitors.

Sources

In Vitro Validation of M 084 Hydrochloride: A Comparative TRPC4/5 Inhibition Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

M 084 hydrochloride (N-Butyl-1H-benzimidazol-2-amine hydrochloride) is a small molecule blocker of the Transient Receptor Potential Canonical 4 and 5 (TRPC4/5) cation channels.[1] Unlike the highly specific nanomolar inhibitors developed recently (e.g., HC-070), M 084 operates in the micromolar range, offering a distinct profile for validating channel dependency in moderate-affinity blockade studies.

Critical Distinction: M 084 hydrochloride is frequently confused with PRE-084 , a selective Sigma-1 receptor agonist. This guide focuses exclusively on M 084 as a TRPC channel blocker.[2]

This guide provides a rigorous framework for validating M 084 IC50 values, comparing its potency against industry standards (ML204, AC1903, HC-070), and detailing self-validating protocols for Calcium Flux and Patch Clamp assays.

Mechanistic Profile & Signaling Pathway

M 084 functions by obstructing the pore region of TRPC4 and TRPC5 homomers and heteromers, preventing the influx of Calcium (Ca²⁺) and Sodium (Na⁺). This inhibition dampens neuronal excitability and downstream Ca²⁺-dependent signaling pathways often associated with anxiety and neurite outgrowth regulation.

TRPC_Pathway Agonist Agonist (e.g., Englerin A) TRPC TRPC4/5 Channel (Open State) Agonist->TRPC Activates Ca_Influx Ca2+ / Na+ Influx TRPC->Ca_Influx Permits M084 M 084 HCl (Inhibitor) M084->TRPC Blocks Pore (IC50 ~3-10 µM) Depolarization Membrane Depolarization Ca_Influx->Depolarization Triggers Signaling Downstream Signaling (CaMKII, NFAT) Depolarization->Signaling Modulates

Figure 1: Mechanism of Action. M 084 prevents agonist-induced cation influx through TRPC4/5 channels, effectively silencing downstream depolarization events.

Comparative Analysis: M 084 vs. Alternatives

When validating M 084, it is essential to benchmark its performance against both selective and pan-TRPC inhibitors. The table below synthesizes experimental IC50 values derived from HEK293 stable cell lines and electrophysiology.

CompoundPrimary TargetIC50 (TRPC4)IC50 (TRPC5)Selectivity ProfileExperimental Utility
M 084 HCl TRPC4 / TRPC5 3.7 – 10.3 µM ~8.2 µM Weak TRPC3 block General TRPC4/5 blocker; useful for moderate inhibition studies.
ML204 TRPC4 / TRPC50.96 – 13.6 µM~13.6 µM19-fold vs TRPC6Standard reference for TRPC4 validation [1].
AC1903 TRPC5 Selective>100 µM~14.7 µMTRPC5 SelectiveDistinguishes TRPC5 from TRPC4 activity [2].[3]
HC-070 TRPC4 / TRPC546 nM9.3 nM>400-fold selectiveHigh-potency "Gold Standard" for nanomolar inhibition [3].

Scientist’s Insight:

  • Use M 084 when replicating historical data or studying moderate blockade effects where complete channel silencing (as seen with HC-070) might mask subtle physiological responses.

  • Use AC1903 as a negative control if you suspect your phenotype is driven by TRPC4, as AC1903 effectively spares TRPC4 while inhibiting TRPC5.

Experimental Validation Protocols
Protocol A: Fluorescence-Based Calcium Mobilization Assay (High Throughput)

Objective: Determine IC50 of M 084 by measuring inhibition of Englerin A-induced Ca²⁺ influx. System: HEK293 cells stably expressing human TRPC4 or TRPC5.

Reagents:

  • Dye: Fluo-4 AM or Calcium 6 Assay Kit.

  • Agonist: Englerin A (Potent, direct TRPC4/5 activator; avoids GPCR complexity).

  • Buffer: HBSS + 20 mM HEPES, pH 7.4.

Step-by-Step Workflow:

  • Cell Plating: Seed HEK293-TRPC4/5 cells in poly-D-lysine coated 384-well black/clear plates (15,000 cells/well). Incubate overnight.

  • Dye Loading: Remove media. Add 20 µL Dye Loading Solution (Fluo-4 AM in assay buffer + 2.5 mM Probenecid to prevent dye efflux). Incubate 60 min at 37°C.

  • Compound Preparation (M 084):

    • Dissolve M 084 HCl in DMSO to 100 mM stock.

    • Prepare 8-point serial dilution (1:3) in assay buffer. Top concentration: 100 µM (Final).[3]

    • Control: Include ML204 (10 µM) as a positive control.[4]

  • Pre-Incubation: Add 10 µL of M 084 dilutions to cells. Incubate 20 min at Room Temperature (RT) to allow equilibrium binding.

  • Data Acquisition (FLIPR/Plate Reader):

    • Start baseline reading (10 sec).

    • Injection: Inject Englerin A (EC80 concentration, typically ~10-50 nM).

    • Read fluorescence (Ex 485nm / Em 525nm) for 120 sec.

  • Analysis: Calculate

    
    . Plot log[Inhibitor] vs. Response. Fit to 4-parameter logistic equation to derive IC50.
    
Protocol B: Whole-Cell Patch Clamp Electrophysiology (Gold Standard)

Objective: Confirm IC50 via direct current measurement, eliminating potential fluorescence artifacts.

Solutions:

  • Internal (Pipette): 140 mM CsAsp, 10 mM HEPES, 10 mM BAPTA, 4 mM Mg-ATP (pH 7.2).

  • External (Bath): 140 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM Glucose (pH 7.4).

Step-by-Step Workflow:

  • Configuration: Establish GΩ seal and break-in to Whole-Cell mode. Compensation for series resistance (>70%).

  • Voltage Protocol: Hold at -60 mV. Apply voltage ramps from -100 mV to +100 mV (500 ms duration) every 2 seconds.

  • Activation: Perfusion of Agonist (Englerin A 100 nM) or intracellular GTP

    
    S (200 µM) to activate TRPC currents. Wait for stable peak current.
    
  • Inhibition: Perfuse M 084 HCl (cumulative concentrations: 0.3, 1, 3, 10, 30 µM). Allow 2 min per concentration for steady state.

  • Analysis: Measure current amplitude at -60 mV and +60 mV. Normalize current to cell capacitance (pA/pF). Plot % Inhibition vs. Concentration.

Validation Workflow Diagram

Validation_Workflow Start Start: HEK293-TRPC4/5 Prep Assay Prep (Dye Load / Patch Setup) Start->Prep Baseline Baseline Measurement Prep->Baseline M084_Add Add M 084 HCl (Pre-incubation) Baseline->M084_Add Activate Activate Channel (Englerin A) M084_Add->Activate Readout Measure Response (Fluorescence / Current) Activate->Readout Analysis Calculate IC50 (Curve Fit) Readout->Analysis

Figure 2: Step-by-step validation workflow ensuring robust IC50 determination.

Troubleshooting & Optimization
  • Solubility: M 084 is a hydrochloride salt.[2] It is soluble in water (~22 mg/mL) and DMSO (~22 mg/mL). For cellular assays, prepare stocks in DMSO and ensure the final DMSO concentration is <0.5% to avoid non-specific channel modulation.

  • Rundown: TRPC currents can "run down" (decrease) over time in patch clamp, independent of the drug. Always use a "Vehicle Control" sweep to correct for baseline drift.

  • Differentiation: To prove the effect is TRPC4/5 specific and not TRPC3, use Pyr3 (a selective TRPC3 inhibitor) as a control. M 084 blocks TRPC3 only weakly; if Pyr3 has no effect but M 084 does, the target is likely TRPC4/5.

References
  • Miller, M., et al. (2011).[5] "Identification of ML204, a novel potent antagonist that selectively modulates native TRPC4/C5 ion channels."[4][5][6] Journal of Biological Chemistry. Link

  • Zhou, Y., et al. (2017).[7] "A small-molecule inhibitor of TRPC5 ion channels suppresses progressive kidney disease in animal models."[3][7] Science. Link

  • Just, S., et al. (2018). "Treatment with HC-070, a potent inhibitor of TRPC4 and TRPC5, leads to anxiolytic and antidepressant effects in mice."[1][8][9] PLOS ONE. Link

  • Tocris Bioscience. "M 084 hydrochloride Product Information." Link

Sources

Safety Operating Guide

Comprehensive Safety & Handling Guide: M 084 Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Stratification

M 084 Hydrochloride (CAS: 1992047-63-8) is a selective TRPC4/5 channel blocker with demonstrated anxiolytic and antidepressant activity in in vivo models.[] While it exhibits micromolar potency (IC50 ~3.7–10.3 μM), its mechanism of action involves direct modulation of central nervous system (CNS) ion channels.

The Safety Paradox: Many researchers underestimate "white powder" inhibitors. However, M 084 HCl is a bioactive pharmacological agent. In the absence of a comprehensive LD50 dataset for humans, the Precautionary Principle mandates that we treat this compound as a Potent Compound (Occupational Exposure Band 3) .

Immediate Hazards:

  • Bioactivity: CNS modulation (TRPC channel blockade).

  • Physical State: Fine crystalline solid (high risk of aerosolization during weighing).

  • Routes of Entry: Inhalation (dust), Ingestion (hand-to-mouth transfer), Dermal absorption (solvent-facilitated).

Personal Protective Equipment (PPE) Ecosystem

Effective safety is not just about wearing gear; it is about creating a barrier system that accounts for the compound's physical state and chemical behavior.

The PPE Matrix
Protection ZoneRecommended EquipmentTechnical Rationale
Dermal (Hands) Double Nitrile Gloves (Outer: 5 mil / 0.12mm; Inner: 4 mil)Why: Nitrile offers excellent resistance to DMSO (the primary solvent for M 084). Double gloving provides a visual breach indicator and allows the outer glove to be stripped immediately upon contamination without exposing skin.
Respiratory Fume Hood (Primary)OR N95/P100 Respirator (Secondary)Why: Weighing generates electrostatic dust. If a certified fume hood is unavailable, a fit-tested N95 is the minimum requirement to prevent inhalation of bioactive particulates.
Ocular Chemical Splash Goggles (ANSI Z87.1+)Why: Standard safety glasses have gaps. Goggles seal the orbital area, protecting against splashes during sonication or dissolution.
Body Tyvek® Lab Coat (or closed-front cotton)Why: Tyvek is non-porous to dust. Cotton coats can trap bioactive dust in fibers, leading to secondary exposure outside the lab.
PPE Selection Logic Flow

The following decision tree illustrates the logic for selecting PPE based on the specific experimental activity.

PPE_Selection Start Activity: Handling M 084 HCl State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution (DMSO/Water) State->Liquid Hood Is Fume Hood Available? Solid->Hood Solvent Solvent: DMSO? Liquid->Solvent Standard Standard PPE: Lab Coat + Goggles + Nitrile Hood->Standard Yes (Engineering Control) HighRisk High Risk PPE: Tyvek Coat + P100 Mask + Double Nitrile Hood->HighRisk No (Respiratory Risk) Solvent->Standard No (Aqueous) DMSORisk DMSO Risk: Permeates Skin Rapidly Solvent->DMSORisk Yes DoubleGlove REQUIRED: Double Nitrile Gloves (Change every 15 mins) DMSORisk->DoubleGlove

Caption: Decision logic for scaling PPE based on physical state and engineering controls. Note the critical escalation for DMSO solutions.

Operational Protocols: From Vial to Data

Safety is a behavior, not a product. Follow these validated steps to ensure containment.

Weighing & Solubilization (The Critical Step)

Context: M 084 HCl is soluble in DMSO and Water (up to ~22 mg/mL). The highest risk of exposure occurs during the transfer of the dry powder.

  • Preparation:

    • Place a disposable balance shield or "weighing boat" inside the chemical fume hood.

    • Pre-wet a paper towel with 10% bleach solution and place it next to the balance (to catch stray grains).

  • The Transfer:

    • Do not use a spatula directly into the stock vial if possible. Gently tap the powder into a pre-weighed vessel.

    • If a spatula is used, wipe it immediately with the bleach-dampened towel before removing it from the hood.

  • Solubilization (DMSO):

    • Add DMSO directly to the vial if preparing the entire stock.

    • Caution: DMSO is a penetrant carrier. If M 084 HCl is dissolved in DMSO and splashes on your skin, the DMSO will carry the compound through the dermal barrier into your bloodstream immediately.

    • Protocol Check: Check gloves for punctures before handling the DMSO bottle.

Biological Assay Handling

When moving from the chemical hood to the biosafety cabinet (cell culture):

  • Wipe down the exterior of the stock solution vial with 70% ethanol.

  • Change outer gloves.

  • Treat all media containing M 084 HCl as hazardous waste.

Emergency Response & Disposal

Spill Response Workflow

In the event of a spill, panic is the enemy. Follow this algorithmic response.

Spill_Response Spill Spill Detected Assess Assess Volume & State Spill->Assess Isolate Isolate Area (Alert Lab) Assess->Isolate PPE_Up Don PPE: Double Gloves, Goggles, N95 Isolate->PPE_Up Clean_Solid Solid: Cover with wet paper towel (Prevent Dust) PPE_Up->Clean_Solid Powder Clean_Liquid Liquid: Absorb with Vermiculite/Pads PPE_Up->Clean_Liquid Solution Decon Decontaminate: Soap & Water Wash x3 Clean_Solid->Decon Clean_Liquid->Decon Dispose Dispose as Hazardous Waste Decon->Dispose

Caption: Step-by-step spill response protocol emphasizing dust suppression for solids.

Waste Disposal Streams
  • Solid Waste: Contaminated weighing boats, pipette tips, and dry gloves go into Hazardous Chemical Solid Waste (often yellow bag/bin).

  • Liquid Waste:

    • Aqueous: Collect in "Aqueous Toxic" carboy.

    • DMSO: Collect in "Organic/Halogenated" carboy (check local EHS rules for DMSO segregation).

  • Rinsate: The first three rinses of any glassware used with M 084 HCl must be collected as hazardous waste.

References

  • National Institutes of Health (PubChem). M 084 (Compound Summary). Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs. Available at: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.